molecular formula C27H34O14 B150017 Durantoside II CAS No. 53526-66-2

Durantoside II

货号: B150017
CAS 编号: 53526-66-2
分子量: 582.5 g/mol
InChI 键: DVQVHBAATHWQAS-OALRNCSFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Durantoside II has been reported in Bouchea fluminensis, Phlomis floccosa, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O14/c1-26(34)17(40-18(29)9-6-13-4-7-14(36-2)8-5-13)10-27(35)15(23(33)37-3)12-38-25(22(26)27)41-24-21(32)20(31)19(30)16(11-28)39-24/h4-9,12,16-17,19-22,24-25,28,30-32,34-35H,10-11H2,1-3H3/b9-6+/t16-,17+,19-,20+,21-,22-,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQVHBAATHWQAS-OALRNCSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53526-66-2
Record name Durantoside II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

What is the chemical structure of Durantoside II?

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Durantoside II is a naturally occurring iridoid glycoside that has been isolated from various plant species, including Bouchea fluminensis and Phlomis floccosa.[1] As a member of the iridoid class of compounds, which are known for a wide range of biological activities, this compound is a subject of interest for phytochemical and pharmacological research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and a generalized experimental workflow for the isolation and characterization of this compound.

Chemical Structure and Properties

This compound is a complex molecule characterized by a core iridoid structure linked to a glucose moiety and substituted with a methoxyphenylpropenoyl group.

  • IUPAC Name: methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1]

  • Molecular Formula: C₂₇H₃₄O₁₄[1][]

  • Canonical SMILES: CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)O[]

  • InChI Key: DVQVHBAATHWQAS-OALRNCSFSA-N[1]

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 582.56 g/mol [][3][4]
Boiling Point (Predicted) 803.7 ± 65.0 °C[]
Density (Predicted) 1.52 ± 0.1 g/cm³[]
Purity (Commercial) >95% to ≥98%[][3]

Experimental Protocols

The isolation and characterization of this compound from plant sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on standard methods for natural product isolation.

  • Objective: To extract a crude mixture of compounds from the plant material.

  • Methodology:

    • Air-dry and powder the plant material (e.g., leaves and stems of Duranta erecta).[]

    • Perform solvent extraction, often using methanol or ethanol, through methods such as maceration, soxhlet extraction, or ultrasonication.

    • Concentrate the resulting crude extract under reduced pressure to yield a viscous residue.

  • Objective: To separate the crude extract into fractions of varying polarity.

  • Methodology:

    • Employ liquid-liquid partitioning with a series of immiscible solvents (e.g., n-hexane, ethyl acetate, and water).

    • Alternatively, use column chromatography with a stationary phase like silica gel and a gradient of mobile phase solvents.

  • Objective: To purify this compound from the active fraction.

  • Methodology:

    • Utilize repeated column chromatography techniques, including Vacuum Liquid Chromatography (VLC) and High-Performance Liquid Chromatography (HPLC), to isolate the target compound.

    • Monitor the separation process using Thin-Layer Chromatography (TLC) with appropriate visualization reagents.

  • Objective: To confirm the chemical structure of the isolated compound.

  • Methodology:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule. The elucidation of new iridoid glucosides from Duranta erecta was based on such spectroscopic evidence.[][3]

Mandatory Visualizations

The following diagram illustrates a general workflow for the isolation of a natural product like this compound and subsequent screening for biological activity.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Characterization cluster_screening Biological Activity Screening plant_material Plant Material (e.g., Duranta erecta) crude_extract Crude Solvent Extract plant_material->crude_extract Extraction (e.g., Methanol) fractionation Chromatographic Fractionation crude_extract->fractionation Partitioning pure_compound Isolated this compound fractionation->pure_compound Purification (e.g., HPLC) spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy Structural Confirmation in_vitro In Vitro Assays (e.g., Cytotoxicity) spectroscopy->in_vitro Confirmed Structure in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo Promising Activity lead_compound Lead Compound Identification in_vivo->lead_compound Efficacy & Safety Confirmed

Figure 1: A generalized workflow for the isolation, characterization, and biological screening of this compound.

References

Durantoside II: Molecular Composition and Weight

Author: BenchChem Technical Support Team. Date: November 2025

Durantoside II, a naturally occurring iridoid glycoside, possesses a specific molecular structure that dictates its chemical properties and biological activities. This technical summary outlines the molecular formula and weight of this compound, key identifiers for researchers in drug development and natural product chemistry.

Molecular Data of this compound

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for accurate quantification, structural elucidation, and computational modeling.

ParameterValue
Molecular Formula C₂₇H₃₄O₁₄[][2]
Molecular Weight 582.56 g/mol [][3]
Alternate Molecular Weight 582.5 g/mol [2], 582.6 g/mol [4]

References

Durantoside II: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durantoside II is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. Found in a select number of plant species, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological research.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Verbenaceae family. The most well-documented sources include:

  • Duranta erecta (syn. Duranta repens) : Commonly known as Golden Dewdrop or Pigeon Berry, this flowering shrub is the most frequently cited source of this compound. The compound is present in both the leaves and stems of the plant.[1][2]

  • Bouchea fluminensis : This species of flowering plant has also been reported to contain this compound.

  • Phlomis floccosa : A member of the Lamiaceae family, this plant has been identified as a natural source of this compound.

While other species within the genus Duranta may also produce this iridoid glycoside, Duranta erecta remains the primary and most studied source for its isolation.

Quantitative Data

At present, there is a notable lack of published quantitative data specifically detailing the yield and purity of this compound from its natural sources. While studies have successfully isolated the compound, they have not consistently reported the percentage yield from the initial plant material or the final purity of the isolated compound. One study on the quantification of other bioactive compounds in Duranta erecta using UPLC-PDA provides a methodological framework that could be adapted for the quantitative analysis of this compound, but does not provide specific data for this compound.[3] Further research is required to establish standardized and reproducible yields to aid in the assessment of its potential for larger-scale production.

Experimental Protocols: Isolation of this compound from Duranta erecta

The following protocol is a composite of methodologies described in the scientific literature for the isolation of iridoid glycosides from Duranta erecta. It provides a general framework that can be optimized for the specific isolation of this compound.

Plant Material Collection and Preparation
  • Collection : Fresh leaves and stems of Duranta erecta are collected.

  • Drying : The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding : The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent : A 70% aqueous ethanol solution is a commonly used solvent for the initial extraction of iridoid glycosides.

  • Procedure : The powdered plant material is macerated in the solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration : The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude extract.

Fractionation
  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical solvent partitioning scheme is as follows:

    • n-hexane : To remove nonpolar compounds such as fats and waxes.

    • Dichloromethane or Chloroform : To remove compounds of intermediate polarity.

    • Ethyl Acetate : To isolate a fraction containing flavonoids and some glycosides.

    • n-butanol : This fraction is known to be rich in iridoid glycosides, including this compound.[2]

Chromatographic Purification

The n-butanol fraction, which is enriched with this compound, is subjected to further chromatographic separation to isolate the pure compound.

  • Silica Gel Column Chromatography :

    • Stationary Phase : Silica gel is used as the adsorbent.

    • Mobile Phase : A gradient solvent system is typically employed, starting with a less polar solvent and gradually increasing the polarity. A common mobile phase combination is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

    • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Stationary Phase : A reversed-phase C18 column is commonly used for the fine purification of iridoid glycosides.

    • Mobile Phase : A gradient of water and methanol or acetonitrile is typically used as the eluent. The specific gradient program would need to be optimized to achieve baseline separation of this compound from other co-eluting compounds.

    • Detection : A UV detector is used to monitor the elution of compounds.

    • Isolation : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification Plant_Material Dried & Powdered Duranta erecta Leaves Extraction Maceration with 70% Ethanol Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning Crude_Extract->Solvent_Partitioning n_Butanol_Fraction n-Butanol Fraction (Rich in Iridoid Glycosides) Solvent_Partitioning->n_Butanol_Fraction Silica_Gel Silica Gel Column Chromatography n_Butanol_Fraction->Silica_Gel Prep_HPLC Preparative RP-HPLC (C18 Column) Silica_Gel->Prep_HPLC Durantoside_II Pure this compound Prep_HPLC->Durantoside_II

Figure 1. Experimental workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies investigating the direct effects of isolated this compound on cellular signaling pathways. However, extracts from Duranta erecta, which contain this compound, have been reported to possess anti-inflammatory properties. A plausible mechanism for the anti-inflammatory action of natural compounds is the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2).

The diagram below illustrates a hypothetical signaling pathway that could be a target for the anti-inflammatory activity of compounds like this compound. It is important to note that this is a generalized representation of inflammatory signaling and has not been specifically validated for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_cascade IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation by IκB degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Translocation AP1 AP-1 MAPK_cascade->AP1 Activates AP1->Gene_Expression Translocation COX2 COX-2 Gene_Expression->COX2 Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor Durantoside_II_effect Potential Inhibition by this compound Durantoside_II_effect->IKK Durantoside_II_effect->MAPK_cascade

Figure 2. Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound is a promising iridoid glycoside with potential therapeutic value. While its presence in Duranta erecta is well-established, further research is needed to quantify its yield and to fully elucidate its pharmacological properties and mechanisms of action. The methodologies outlined in this guide provide a solid foundation for researchers to pursue the isolation and further investigation of this interesting natural product. Future studies focusing on quantitative analysis and the exploration of its effects on specific cellular signaling pathways will be crucial in realizing the full potential of this compound in drug development.

References

Physical and chemical properties of Durantoside II.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durantoside II is a naturally occurring iridoid glycoside found in plants of the genus Duranta, notably Duranta erecta (also known as Duranta repens).[1][2] Iridoids are a class of secondary metabolites known for a wide range of biological activities, making this compound a compound of interest for pharmacological research and drug development. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its potential biological activities and the experimental methodologies used to study them.

Physical and Chemical Properties

This compound is a white amorphous powder.[1] Its fundamental properties are summarized in the table below. While some physical constants like the melting point have not been explicitly reported in recent literature, predicted values and data from related compounds provide valuable benchmarks.

PropertyValueSource
Molecular Formula C₂₇H₃₄O₁₄[3]
Molecular Weight 582.6 g/mol [3]
Appearance Amorphous Powder[1]
CAS Number 53526-66-2[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[4]
Predicted Boiling Point 803.7 ± 65.0 °C[]
Predicted Density 1.52 ± 0.1 g/cm³[]
Spectroscopic Data

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of iridoid glycosides is characterized by absorptions arising from the conjugated systems within the molecule. For a related compound, Duranterectoside A, isolated from the same plant, UV absorption maxima (λmax) in methanol were observed at 222, 233, 298, and 328 nm.[1] It is anticipated that this compound would exhibit a similar UV absorption profile due to its comparable chromophores.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These would include strong, broad absorptions for hydroxyl (-OH) groups, characteristic peaks for ester carbonyl (C=O) stretching, and absorptions corresponding to carbon-carbon double bonds (C=C) and carbon-oxygen (C-O) bonds within the glycosidic linkage and the iridoid core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the definitive structural confirmation of complex natural products like this compound. Although specific spectral data for this compound is not detailed in the readily available literature, the analysis of related iridoid glycosides provides a reference for the expected chemical shifts and coupling constants. The spectra would reveal signals corresponding to the protons and carbons of the iridoid skeleton, the glucose moiety, and the substituted cinnamic acid derivative.

Biological Activities and Signaling Pathways

Research on the biological activities of compounds isolated from Duranta erecta suggests that iridoid glycosides, as a class, possess significant pharmacological potential, particularly as anti-inflammatory and antioxidant agents.[6][7]

Anti-inflammatory Activity

Studies on extracts of Duranta repens containing iridoid glycosides have demonstrated potent antioxidative and radical scavenging activities.[7] Furthermore, related compounds have shown the ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[6] Inhibition of these enzymes blocks the production of pro-inflammatory prostaglandins and leukotrienes, respectively. This dual-inhibition mechanism is a promising strategy for the development of safer anti-inflammatory drugs.[8][9]

Below is a simplified representation of the proposed anti-inflammatory signaling pathway that this compound may modulate.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Durantoside_II This compound Durantoside_II->COX_Enzymes Durantoside_II->LOX_Enzymes

Proposed anti-inflammatory mechanism of this compound.
Anticancer Activity

While direct studies on the anticancer properties of this compound are limited, other iridoid glycosides have been investigated for their cytotoxic effects against various cancer cell lines. The evaluation of anticancer activity often involves preliminary in vitro screening to determine the compound's efficacy and selectivity.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, standard methodologies for assessing anti-inflammatory and anticancer activities can be adapted.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of iridoid glycosides like this compound from plant material, based on procedures described for Duranta erecta.[2]

isolation_workflow Plant_Material Dried & Powdered Duranta erecta leaves Extraction Extraction with Methanol Plant_Material->Extraction Partitioning Solvent Partitioning (e.g., n-Butanol) Extraction->Partitioning Chromatography1 Silica Gel Column Chromatography Partitioning->Chromatography1 Chromatography2 Reversed-Phase HPLC Chromatography1->Chromatography2 Durantoside_II Pure this compound Chromatography2->Durantoside_II

General workflow for the isolation of this compound.
In Vitro Anti-inflammatory Assays

COX and LOX Inhibition Assays: The inhibitory activity of this compound against COX-1, COX-2, and 5-LOX can be determined using commercially available enzyme immunoassay (EIA) kits.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2, and human recombinant 5-LOX are used.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. This compound at various concentrations is pre-incubated with the enzyme.

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin F2α for COX, Leukotriene B4 for LOX) is quantified using a specific antibody and a colorimetric or fluorometric substrate.

  • Data Analysis: The IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) is calculated.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10]

  • Cell Culture: Human cancer cell lines (e.g., breast, colon, lung cancer) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and possibly anticancer therapies. While its physical and chemical properties are partially characterized, further detailed spectroscopic analysis is warranted. The exploration of its biological activities, guided by the known effects of related iridoid glycosides, opens avenues for future research. The experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound's pharmacological profile, which is essential for its potential development as a novel therapeutic agent.

References

Durantoside II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Chemical Identity, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durantoside II, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and a detailed exploration of its known biological activities. This document synthesizes available data on its cytotoxic, anti-inflammatory, and antiviral potential, and explores its putative interactions with key cellular signaling pathways. Detailed experimental protocols for its isolation and analysis are also presented to facilitate further research and development.

Chemical Identification and Physicochemical Properties

This compound is classified as an iridoid glycoside, a class of secondary metabolites found in a variety of plants.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53526-66-2[1]
IUPAC Name methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[2][3]
Molecular Formula C27H34O14[2][3]
Molecular Weight 582.56 g/mol [2][3]
Appearance Powder[1]
Purity >95% (commercially available)[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[4]

Experimental Protocols

Bioactivity-Guided Isolation of this compound from Duranta erecta

The following protocol outlines a standard method for the isolation of iridoid glycosides, including this compound, from the leaves of Duranta erecta.

2.1.1. Extraction

  • Air-dry the leaves of Duranta erecta at room temperature and then grind them into a fine powder.

  • Macerate the powdered leaves with 70% ethanol at room temperature. Perform the extraction three times to ensure maximum yield.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation

  • Suspend the crude extract in distilled water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, methylene chloride, ethyl acetate, and n-butanol.

  • Evaporate the solvent from each fraction to yield the respective fractions. This compound is typically found in the more polar fractions.

2.1.3. Chromatographic Purification

  • Subject the bioactive fractions (typically ethyl acetate and n-butanol fractions) to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles and further purify them using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Biological Activities and Potential Therapeutic Applications

While specific quantitative data for the biological activities of this compound are not extensively available in the public domain, research on the source plant, Duranta erecta, and structurally related compounds suggests potential in several therapeutic areas.

Anti-Inflammatory Activity

Extracts of Duranta erecta have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While the specific contribution of this compound to this activity is yet to be fully elucidated, iridoid glycosides are a class of compounds known for their anti-inflammatory effects.

Table 2: Anti-Inflammatory Activity Data (General)

AssayTargetEffect of Related Compounds/ExtractsReference
COX-1 InhibitionCyclooxygenase-1Extracts of D. erecta show inhibitory effects.[2]
COX-2 InhibitionCyclooxygenase-2Extracts of D. erecta show inhibitory effects.[2]
5-LOX Inhibition5-LipoxygenaseExtracts of D. erecta show inhibitory effects.[2]
Cytotoxic Activity

Table 3: Cytotoxicity Data (General for Natural Products)

Cell LineCompound TypeReported IC50 Values (µM)
Breast Cancer (e.g., MCF-7, MDA-MB-231)Various natural productsVariable, often in the low micromolar range.
Colon Cancer (e.g., HCT116)Various natural productsVariable, often in the low micromolar range.
Liver Cancer (e.g., HepG2)Various natural productsVariable, often in the low micromolar range.
Antiviral Activity

The broad structural diversity of iridoid glycosides suggests they may possess antiviral properties. Further screening of this compound against a panel of viruses is warranted to explore this potential.

Table 4: Antiviral Activity Data (General for Natural Products)

VirusAssayReported EC50 Values (µM)
Herpes Simplex Virus (HSV)Plaque Reduction AssayVariable for different natural products.
Influenza VirusCytopathic Effect (CPE) Inhibition AssayVariable for different natural products.
Dengue VirusFocus Forming Unit Reduction AssayVariable for different natural products.

Potential Mechanisms of Action: Signaling Pathways

The biological activities of natural products are often mediated through their interaction with key cellular signaling pathways. Based on the known functions of other iridoid glycosides and phytochemicals, this compound may modulate the following pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting NF-κB activation. It is plausible that this compound could interfere with this pathway, potentially by inhibiting the degradation of IκBα or preventing the nuclear translocation of NF-κB subunits.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK NFkB_inactive NF-κB (p50/p65)-IκBα IKK->NFkB_inactive P IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_active NF-κB (p50/p65) Proteasome->NFkB_active Release NFkB_inactive->IkBa_p Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (Inflammatory Cytokines, COX-2, etc.) Nucleus->Gene_Expression Transcription Durantoside_II This compound (Proposed Inhibition) Durantoside_II->IKK ? Durantoside_II->NFkB_active ?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. This compound could potentially modulate MAPK signaling by affecting the phosphorylation status of key kinases in these cascades, thereby influencing cell fate.

MAPK_Pathway Growth_Factors Growth Factors, Stress MAPKKK MAPKKK (e.g., Raf, MEKK) Growth_Factors->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors P Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Durantoside_II This compound (Potential Modulation) Durantoside_II->MAPKKK ? Durantoside_II->MAPKK ? Durantoside_II->MAPK ?

Caption: Potential modulation of the MAPK signaling cascade by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often hyperactivated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. Inhibition of this pathway is a key strategy in cancer therapy. This compound may exert pro-apoptotic effects by inhibiting key components of the PI3K/Akt pathway, such as the phosphorylation of Akt.

PI3K_Akt_Pathway Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets P Cell_Survival Cell Survival & Growth Downstream_Targets->Cell_Survival Durantoside_II This compound (Proposed Inhibition) Durantoside_II->PI3K ? Durantoside_II->Akt ?

Caption: Proposed inhibitory action of this compound on the PI3K/Akt pathway.

Future Directions and Conclusion

This compound represents a promising natural product with potential therapeutic applications. However, further research is imperative to fully characterize its pharmacological profile. Future studies should focus on:

  • Quantitative Bioactivity Screening: Determining the IC50 and EC50 values of pure this compound in a range of cytotoxicity, anti-inflammatory, and antiviral assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.

References

Durantoside II: A Potential Therapeutic Agent Explored

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Durantoside II, an iridoid glycoside isolated from the plant Duranta repens (also known as Duranta erecta), has garnered interest within the scientific community for its potential therapeutic applications. Iridoid glycosides, a class of secondary metabolites found in a variety of plants, are known to possess a wide range of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound and its related compounds, with a focus on its potential antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. While research specifically on isolated this compound is limited, studies on extracts of Duranta repens rich in iridoid glycosides, including this compound, provide valuable insights into its therapeutic promise.

Antioxidant Properties

Extracts of Duranta repens, containing a mixture of iridoid glycosides including this compound, have demonstrated significant antioxidant activity in various in vitro assays.[1][2] This activity is attributed to the ability of these compounds to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases.

Quantitative Antioxidant Activity

The antioxidant capacity of the iridoid glycoside mixture isolated from the ethyl acetate-soluble fraction of Duranta repens has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Antioxidant AssayIC50 Value RangeStrongest Activity (Compound)IC50 Value of Strongest Compound
DPPH Radical Scavenging0.481 - 0.719 mMDuranterectoside A0.481 ± 0.06 mM
Hydroxyl Radical (•OH) Scavenging4.07 - 17.21 µMDuranterectoside A4.07 ± 0.03 µM
Total Reactive Oxygen Species (ROS) Inhibition43.3 - 97.37 µMDuranterectoside A43.30 ± 0.05 µM
Peroxynitrite (ONOO-) Scavenging3.39 - 18.94 µMDuranterectoside A3.39 ± 0.02 µM

Data sourced from a study on the antioxidative iridoid glycosides from Duranta repens.[1]

Experimental Protocols

DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity was assessed by mixing a solution of the iridoid glycoside extract with a methanolic solution of DPPH. The decrease in absorbance at 517 nm was measured spectrophotometrically over time, indicating the radical scavenging capacity of the extract.

Hydroxyl Radical (•OH) Scavenging Assay: This assay is typically based on the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The ability of the iridoid glycoside extract to inhibit the degradation of a detector molecule (e.g., deoxyribose) by hydroxyl radicals is measured to determine its scavenging activity.

Total Reactive Oxygen Species (ROS) Inhibitory Activity Test: Cell-based assays are often employed to measure the inhibition of intracellular ROS production. For instance, cells are pre-treated with the iridoid glycoside extract and then exposed to an ROS-inducing agent. The fluorescence of a ROS-sensitive probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is then measured to quantify the reduction in ROS levels.

Peroxynitrite (ONOO-) Scavenging Activity Test: The scavenging of peroxynitrite, a potent and cytotoxic reactive nitrogen species, can be measured by monitoring the inhibition of the ONOO--mediated oxidation of a fluorescent probe, such as dihydrorhodamine 123. The reduction in fluorescence intensity in the presence of the iridoid glycoside extract indicates its scavenging activity.

Signaling Pathway and Experimental Workflow

The antioxidant activity of iridoid glycosides involves direct scavenging of reactive species. The general workflow for assessing this activity is depicted below.

G cluster_workflow Antioxidant Activity Assessment Workflow cluster_mechanism Mechanism of Action start Prepare Iridoid Glycoside Extract assay Perform Antioxidant Assay (e.g., DPPH, •OH, ROS, ONOO-) start->assay Incubate with reactive species measure Measure Endpoint (e.g., Absorbance, Fluorescence) assay->measure calculate Calculate IC50 Value measure->calculate Iridoid Iridoid Glycoside ROS Reactive Oxygen/Nitrogen Species Iridoid->ROS Donates e- or H+ Protection Cellular Protection Iridoid->Protection Prevents damage Neutralized Neutralized Species ROS->Neutralized Is scavenged CellularDamage Oxidative Cellular Damage ROS->CellularDamage

Antioxidant mechanism and assessment workflow.

Potential Anti-inflammatory, Neuroprotective, and Anticancer Effects

While specific studies on this compound are scarce in these areas, the broader class of iridoid glycosides and extracts from Duranta repens have shown promise, suggesting potential avenues for future research on this compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. Many plant-derived compounds, including iridoid glycosides, have demonstrated significant anti-inflammatory effects.[3] The anti-inflammatory mechanisms of such compounds often involve the modulation of pro-inflammatory cytokines and signaling pathways like NF-κB.[4]

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) NFkB_Activation NF-κB Activation InflammatoryStimulus->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6) NFkB_Activation->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation DurantosideII This compound (Hypothesized) DurantosideII->NFkB_Activation Inhibition

Hypothesized anti-inflammatory signaling pathway.

Neuroprotective Effects

Oxidative stress is a major contributor to neurodegenerative disorders.[5] Antioxidants can play a crucial neuroprotective role by mitigating this damage.[6][7] Given the demonstrated antioxidant properties of iridoid glycosides from Duranta repens, it is plausible that this compound may exert neuroprotective effects. The potential mechanism could involve the reduction of reactive oxygen species and the modulation of cell signaling pathways involved in neuronal survival.

Anticancer Activity

Various natural compounds, including those from the broader classes to which this compound belongs, have been investigated for their anticancer properties.[8][9][10] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for tumor growth. While no direct evidence exists for the anticancer activity of this compound, this remains a promising area for future investigation.

Conclusion and Future Directions

This compound, as a component of Duranta repens, is part of a mixture of iridoid glycosides with potent antioxidant properties. While direct evidence for its other therapeutic effects is currently limited, the known biological activities of Duranta repens extracts and the broader class of iridoid glycosides suggest that this compound is a promising candidate for further research.

Future studies should focus on the isolation of pure this compound to facilitate a more precise evaluation of its specific bioactivities. In-depth investigations into its anti-inflammatory, neuroprotective, and anticancer effects, including the elucidation of the underlying molecular mechanisms and signaling pathways, are warranted. Such research will be crucial in determining the full therapeutic potential of this compound and its viability as a lead compound for drug development.

References

Durantoside II: A Technical Guide to its Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durantoside II, an iridoid glycoside found in various plant species, particularly within the genus Duranta, is a secondary metabolite implicated in the intricate defense systems of plants. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its purported role in deterring herbivores and inhibiting fungal growth, and the underlying signaling pathways potentially involved. This document synthesizes available research to offer detailed experimental protocols for the extraction, purification, and bioactivity assessment of this compound. Furthermore, it presents quantitative data, where available, for related compounds to provide a comparative context for its potential efficacy. Visualized workflows and signaling cascades are provided to facilitate a deeper understanding of the experimental processes and biological interactions.

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and pathogenic fungi. Among the vast array of defensive secondary metabolites, iridoid glycosides represent a significant class of compounds known for their deterrent and toxic properties. This compound belongs to this class of monoterpenoid-derived compounds, characterized by a cyclopentan-[C]-pyran ring system.

Found in plants such as Duranta erecta, this compound is believed to contribute to the plant's constitutive defense strategy, primarily through its anti-feedant properties, making the plant unpalatable to herbivores. While direct quantitative data on the insecticidal and antifungal activities of this compound are not extensively documented in publicly available literature, the bioactivity of structurally similar iridoid glycosides provides valuable insights into its potential defensive capabilities. This guide aims to consolidate the current understanding of this compound and provide a framework for future research into its specific mechanisms of action and potential applications.

Chemical Properties of this compound

  • Chemical Name: methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

  • Molecular Formula: C₂₇H₃₄O₁₄

  • Molecular Weight: 582.56 g/mol

  • Class: Iridoid Glycoside

Role in Plant Defense

The primary defensive role attributed to iridoid glycosides like this compound is their function as feeding deterrents against herbivores. The bitter taste of these compounds often discourages insects from feeding on the plant tissue. Upon tissue damage by an herbivore, cellular compartmentalization is disrupted, bringing iridoid glycosides into contact with β-glucosidases. This enzymatic hydrolysis can release unstable and reactive aglycones, which can be toxic or further deter feeding.

While specific studies detailing the antifungal activity of this compound are scarce, many iridoid glycosides are known to possess antimicrobial properties. This suggests a potential dual role for this compound in protecting the plant against both herbivorous insects and pathogenic fungi.

Quantitative Bioactivity Data (Comparative)

Table 1: Insecticidal and Antifeedant Activity of Selected Iridoid Glycosides and Other Natural Compounds

Compound/ExtractTest OrganismBioassay TypeMeasurementResult
LamiideSpodoptera littoralisAntifeedantAntifeedant IndexModerate activity
Neem Seed Kernel Extract (1%)Spodoptera frugiperdaAntifeedant% Antifeedant ActivityHigh
Various Plant ExtractsSpodoptera lituraAntifeedant% Antifeedant ActivityVaried (up to 88.98%)[1]

Table 2: Antifungal Activity of Selected Iridoid Glycosides and Other Natural Compounds

CompoundFungal SpeciesMeasurementResult (µg/mL)
LamiideVarious fungiMICData not specified
Various synthetic compoundsCandida albicansMIC1-4
AllicinCandida speciesMIC1570 - 6250[2]

Experimental Protocols

Extraction and Purification of this compound from Duranta erecta

This protocol is adapted from methodologies described for the isolation of iridoid glycosides from Duranta species.[3][4]

  • Plant Material Collection and Preparation:

    • Collect fresh leaves and stems of Duranta erecta.

    • Air-dry the plant material in the shade and then grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (MeOH) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

    • The iridoid glycosides, including this compound, are expected to be concentrated in the n-BuOH fraction.

  • Chromatographic Purification:

    • Subject the n-BuOH fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of CHCl₃-MeOH.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

    • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Insect Antifeedant Bioassay

This protocol is a generalized method for assessing the antifeedant properties of a compound against a generalist herbivore like Spodoptera frugiperda.

  • Insect Rearing:

    • Maintain a laboratory colony of Spodoptera frugiperda on an artificial diet under controlled conditions (e.g., 25±2°C, 65±5% RH, 14:10 h L:D photoperiod).

  • Preparation of Test Solutions:

    • Dissolve the purified this compound in a suitable solvent (e.g., ethanol or acetone) to prepare a stock solution.

    • Prepare a series of dilutions of the stock solution to test different concentrations.

  • Leaf Disc No-Choice Bioassay:

    • Excise leaf discs from a suitable host plant (e.g., maize) using a cork borer.

    • Evenly apply a known volume of each test solution to the surface of the leaf discs.

    • Allow the solvent to evaporate completely.

    • Place one treated leaf disc in a Petri dish lined with moist filter paper.

    • Introduce a pre-starved third or fourth instar larva of S. frugiperda into each Petri dish.

    • Use leaf discs treated with the solvent alone as a control.

    • Replicate each treatment and control.

  • Data Collection and Analysis:

    • After 24 or 48 hours, measure the area of the leaf disc consumed by the larva using a leaf area meter or image analysis software.

    • Calculate the Antifeedant Index (AFI) or Percent Feeding Deterrence using an appropriate formula.

Antifungal Bioassay (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

  • Fungal Culture:

    • Culture the target fungal species (e.g., Candida albicans, Aspergillus niger) on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Inoculum Preparation:

    • Prepare a standardized fungal spore or yeast cell suspension in a sterile saline solution, adjusting the concentration to a specific value (e.g., 10⁵ CFU/mL).

  • Preparation of Test Compound Dilutions:

    • In a 96-well microtiter plate, perform serial dilutions of the purified this compound in a suitable liquid growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include positive (medium with inoculum, no compound) and negative (medium only) controls.

    • Incubate the plate at an appropriate temperature for 24-48 hours.

  • MIC Determination:

    • Visually assess the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

Signaling Pathways in Plant Defense

The defensive action of secondary metabolites like this compound is often linked to the activation of major plant defense signaling pathways, primarily the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways.

  • Jasmonic Acid (JA) Pathway: This pathway is predominantly activated in response to wounding by herbivores and necrotrophic pathogens. The presence of a feeding insect and the associated mechanical damage can trigger the biosynthesis of JA. JA then acts as a signaling molecule, leading to the upregulation of genes involved in producing defense-related proteins and other secondary metabolites. It is plausible that the perception of damage caused by an insect attempting to feed on a plant containing this compound would activate the JA signaling cascade, leading to a broader and more robust defense response.

  • Salicylic Acid (SA) Pathway: The SA pathway is typically associated with defense against biotrophic pathogens. While the direct role of iridoid glycosides in modulating the SA pathway is less clear, there is extensive crosstalk between the JA and SA pathways. In some instances, these pathways can act antagonistically, while in others, they can be synergistic. The presence of a fungal pathogen could trigger the SA pathway, and the presence of this compound might influence the outcome of this response.

The exact mechanism by which this compound might be perceived by the plant cell to initiate or modulate these signaling pathways is an area that requires further investigation. It could involve the recognition of the compound itself, its degradation products, or the cellular damage it might cause to the attacking organism.

Visualizations

Durantoside_II_Extraction_Workflow start Fresh Duranta erecta (leaves and stems) drying Air Drying and Grinding start->drying extraction Maceration in Methanol drying->extraction concentration Rotary Evaporation (Crude Methanolic Extract) extraction->concentration partitioning Solvent Partitioning (n-hexane, CHCl3, n-BuOH) concentration->partitioning buoh_fraction n-Butanol Fraction partitioning->buoh_fraction silica_cc Silica Gel Column Chromatography (CHCl3-MeOH gradient) buoh_fraction->silica_cc fractions Collect and Combine Fractions (TLC) silica_cc->fractions prep_hplc Preparative HPLC (C18 column) fractions->prep_hplc pure_durantoside Pure this compound prep_hplc->pure_durantoside elucidation Structure Elucidation (NMR, MS) pure_durantoside->elucidation

Extraction and Purification Workflow for this compound.

Antifeedant_Bioassay_Workflow start Insect Rearing (Spodoptera frugiperda) bioassay No-Choice Bioassay (Introduce Larva) start->bioassay prep_solutions Prepare this compound Test Solutions prep_discs Treat Leaf Discs prep_solutions->prep_discs prep_discs->bioassay data_collection Measure Consumed Area (after 24/48h) bioassay->data_collection analysis Calculate Antifeedant Index data_collection->analysis result Quantitative Antifeedant Activity analysis->result

Workflow for Insect Antifeedant Bioassay.

Plant_Defense_Signaling herbivore Herbivore Feeding wounding Tissue Wounding herbivore->wounding durantoside This compound Release (Contact with glucosidase) wounding->durantoside ja_biosynthesis Jasmonic Acid (JA) Biosynthesis wounding->ja_biosynthesis aglycone Reactive Aglycone durantoside->aglycone aglycone->herbivore Deterrence/Toxicity ja_signaling JA Signaling Cascade ja_biosynthesis->ja_signaling defense_genes Upregulation of Defense Genes ja_signaling->defense_genes defense_response Enhanced Production of Defense Compounds defense_genes->defense_response

Hypothesized Role of this compound in Jasmonic Acid Signaling.

Conclusion and Future Directions

This compound, as an iridoid glycoside, is poised to play a significant role in the chemical defense strategy of the plants that produce it. While its primary role is likely as an antifeedant against herbivores, the potential for antifungal activity warrants further investigation. The lack of specific quantitative bioactivity data for this compound highlights a significant gap in the current research landscape.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the precise LC₅₀ and MIC values of purified this compound against a range of agriculturally significant insect pests and fungal pathogens.

  • Mechanism of Action Studies: Investigating the specific molecular targets of this compound and its aglycone in insects and fungi.

  • Signaling Pathway Elucidation: Utilizing transcriptomic and metabolomic approaches to identify the specific plant signaling pathways that are modulated by this compound upon herbivore or pathogen attack.

  • Synergistic Effects: Exploring the potential for synergistic or antagonistic interactions between this compound and other plant secondary metabolites.

A more profound understanding of the defensive properties and mechanisms of this compound will not only enhance our knowledge of plant-insect and plant-pathogen interactions but may also pave the way for the development of novel, plant-derived pesticides and pharmaceuticals.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a large and diverse class of monoterpenoids that are widespread in the plant kingdom.[1] They are characterized by a cyclopentan-[C]-pyran skeleton and are often found as glycosides.[2] These natural compounds have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3][4] This technical guide provides a comprehensive review of the current literature on Durantoside II and its structurally related compounds, with a focus on their pharmacological activities, underlying mechanisms of action, and potential for therapeutic development.

This compound is an iridoid glycoside that has been isolated from various plant species, including Duranta repens.[5] Its chemical structure, along with those of the related compounds Durantoside I and Durantoside III, is presented below. While research on this compound is still emerging, studies on related iridoid glycosides provide valuable insights into its potential biological activities.

Chemical Structures

CompoundMolecular FormulaMolecular Weight ( g/mol )
Durantoside I C26H32O13552.5
This compound C27H34O14582.56
Durantoside III C28H36O15612.58

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in the current literature, the broader class of iridoid glycosides has been extensively studied. The following tables summarize the available quantitative data for related compounds and the general activities attributed to this class.

Anticancer Activity

Iridoid glycosides have been shown to inhibit the growth of various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3]

Table 1: Cytotoxic Activity of Iridoid Glycosides and Related Compounds

Compound/DerivativeCell LineIC50 (µM)Reference
Synthetic Durantoside I derivativeVariesVaries[3]
Picroside IIPC12 (neuroblastoma)Not specified (effective at 1.2 mg/ml)[6]
Anti-inflammatory Activity

The anti-inflammatory properties of iridoid glycosides are well-documented and are often attributed to the inhibition of pro-inflammatory mediators.[7]

Table 2: Anti-inflammatory Activity of Iridoid Glycosides

CompoundAssayEndpointResultReference
Various Iridoid GlycosidesLPS-stimulated RAW264.7 cellsNitric Oxide (NO) ProductionSignificant inhibition[7][8]

Note: Quantitative data for the direct anti-inflammatory activity of this compound is not currently available.

Antioxidant Activity

Many iridoid glycosides exhibit significant antioxidant activity, which is believed to contribute to their protective effects against various diseases.[9]

Table 3: Antioxidant Activity of Related Compounds

Compound ClassAssayResultReference
FlavonoidsDPPH radical scavengingIC50 values vary by specific compound[9]
FlavonoidsOxygen Radical Absorbance Capacity (ORAC)Values vary by specific compound[9]

Note: Specific antioxidant capacity values for this compound have not been reported. The data for flavonoids, a class of compounds also found in plants containing iridoid glycosides, is provided for context.

Neuroprotective Effects

Iridoid glycosides have shown promise in protecting neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases.[10]

Table 4: Neuroprotective Activity of Iridoid Glycosides

CompoundModelEffectReference
Picroside IIGlutamate-induced excitotoxicity in PC12 cellsEnhanced cell viability, reduced ROS[6]
Picroside IIAlCl3-induced amnesia in miceAmeliorated learning and memory deficits[6]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, based on studies of other iridoid glycosides, the following methodologies are commonly employed.

Cytotoxicity Assays

The cytotoxic effects of compounds are typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

General Protocol for MTT Assay:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Assays

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

General Protocol for Nitric Oxide (NO) Inhibition Assay:

  • RAW 264.7 macrophage cells are seeded in 96-well plates.

  • Cells are pre-treated with different concentrations of the test compound for 1 hour.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antioxidant Assays

The antioxidant capacity can be determined using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay.[11][12]

General Protocol for DPPH Assay:

  • A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Signaling Pathways

The biological activities of iridoid glycosides are mediated through the modulation of various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, research on related compounds suggests potential targets.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival.[13] Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation IkB_NF_kB->NF_kB Degradation of IκB Durantoside_II This compound (Hypothesized) Durantoside_II->IKK Inhibits (Hypothesized) Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.[14] Dysregulation of this pathway is common in cancer.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nucleus ERK ERK->ERK_nucleus Translocation Durantoside_II This compound (Hypothesized) Durantoside_II->Raf Inhibits (Hypothesized) Transcription_Factors Transcription Factors ERK_nucleus->Transcription_Factors Activates Gene_Expression Proliferation/ Survival Genes Transcription_Factors->Gene_Expression Induces

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Apoptosis Pathway

Induction of apoptosis is a key mechanism for the anticancer activity of many natural products. Iridoid glycosides are thought to trigger apoptosis through the intrinsic (mitochondrial) pathway.[15]

Apoptosis_Pathway Durantoside_II This compound (Hypothesized) Bax Bax (Pro-apoptotic) Durantoside_II->Bax Upregulates (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Durantoside_II->Bcl2 Downregulates (Hypothesized) Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized induction of apoptosis by this compound via the intrinsic pathway.

Conclusion and Future Perspectives

This compound and its related iridoid glycosides represent a promising class of natural products with significant therapeutic potential. While the current body of literature highlights their diverse biological activities, further research is imperative to fully elucidate the specific mechanisms of action and pharmacological properties of this compound. Future studies should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

  • In-depth Biological Evaluation: Systematic in vitro and in vivo studies to determine the specific anticancer, anti-inflammatory, antioxidant, and neuroprotective effects of this compound, including the determination of IC50 and EC50 values.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features required for activity and to optimize potency and selectivity.

A deeper understanding of the pharmacology of this compound will be crucial for its potential development as a novel therapeutic agent for a range of human diseases.

References

Methodological & Application

Durantoside II: Advanced Extraction and Purification Protocols for Scientific Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Abstract

Durantoside II, an iridoid glycoside identified in plant species such as Duranta erecta, has garnered interest for its potential pharmacological activities.[1][2] This document provides a comprehensive overview of advanced extraction and purification techniques for obtaining high-purity this compound for research and development purposes. Detailed protocols for Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Macroporous Resin Chromatography, and High-Performance Liquid Chromatography (HPLC) purification are presented. Furthermore, quantitative data from studies on analogous iridoid glycosides are summarized to guide experimental design and optimization. Finally, a putative signaling pathway related to the observed cytotoxic effects of Duranta erecta extracts is proposed to stimulate further investigation into the mechanism of action of this compound.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside that has been isolated from the leaves and stems of Duranta erecta (Verbenaceae family).[1][2] Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, making them promising candidates for drug development. While research on this compound is still emerging, studies on the extracts of Duranta erecta suggest potential cytotoxic and anti-inflammatory properties.[3][4] The efficient extraction and purification of this compound are critical steps for its pharmacological evaluation and potential therapeutic applications.

Extraction Techniques

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound from plant material. Modern techniques such as Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional methods in terms of efficiency, reduced solvent consumption, and shorter extraction times.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their disruption and enhances the release of intracellular contents, including this compound.

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Iridoid Glycosides and Similar Compounds

ParameterRangeOptimal ValueReference
SolventEthanol, Methanol, Water53% Methanol in water[5]
Solvent-to-Solid Ratio10:1 - 374.61:1 (mL/g)11:0.2 (mL/g)[5][6]
Temperature10 - 60 °C60 °C[5]
Ultrasonic Power/Amplitude30 - 90%30.1%[5]
Extraction Time5 - 57.08 min35 min[6][7]

Protocol 2.1: Ultrasonic-Assisted Extraction of this compound

  • Preparation of Plant Material: Grind dried and powdered leaves of Duranta erecta to a fine powder (40-60 mesh).

  • Extraction Setup: Place 10 g of the powdered plant material into a 250 mL beaker. Add 110 mL of 53% methanol in water (v/v).

  • Sonication: Immerse the ultrasonic probe into the slurry. Perform the extraction under the following conditions:

    • Temperature: 60 °C

    • Ultrasonic Amplitude: 30%

    • Extraction Time: 35 minutes

  • Post-Extraction: After extraction, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50 °C to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of target compounds. This method is known for its high speed and efficiency.

Table 2: Optimized Parameters for Microwave-Assisted Extraction of Iridoid Glycosides

ParameterRangeOptimal ValueReference
SolventEthanol, Methanol72% Ethanol[8]
Solvent-to-Solid Ratio15:1 - 35:1 (mL/g)15:1 (mL/g)[8][9]
Microwave Power178 - 480 W400 W[10][11]
Extraction Time10 - 38 min10 min[8][9]
Number of Extractions1 - 22[8][9]

Protocol 2.2: Microwave-Assisted Extraction of this compound

  • Preparation of Plant Material: Use 10 g of finely powdered Duranta erecta leaves.

  • Extraction: Place the plant material in a microwave extraction vessel and add 150 mL of 72% ethanol.

  • Microwave Irradiation: Perform the extraction under the following optimized conditions:

    • Microwave Power: 400 W

    • Extraction Time: 10 minutes

  • Repeat Extraction: Filter the mixture and repeat the extraction process on the plant residue with fresh solvent to maximize yield.

  • Concentration: Combine the filtrates and concentrate using a rotary evaporator to obtain the crude extract.

Purification Techniques

Following extraction, a multi-step purification process is typically required to isolate this compound with high purity. This process often involves preliminary purification using macroporous resins followed by fine purification with preparative HPLC.

Macroporous Resin Column Chromatography

Macroporous resins are non-ionic adsorbents with a large surface area that can effectively separate compounds based on their polarity. This technique is ideal for the initial cleanup and enrichment of this compound from the crude extract.

Table 3: Parameters for Macroporous Resin Purification of Iridoid Glycosides

ParameterDescriptionOptimal ConditionReference
Resin TypeNon-polar or weakly polarD101 or HPD950[5][12][13]
Sample Loading ConcentrationConcentration of crude extract~4 mg/mL[5]
Elution SolventsWater, Ethanol-water mixturesStepwise gradient: Water -> 30% Ethanol -> 70% Ethanol[12][13][14]
Flow RateBed volumes per hour (BV/h)2 BV/h[14]

Protocol 3.1: Macroporous Resin Purification of this compound

  • Resin Preparation: Pre-treat D101 macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected. Pack the resin into a glass column.

  • Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 4 mg/mL. Load the solution onto the prepared column at a flow rate of 2 BV/h.

  • Washing: Wash the column with 3-5 bed volumes of deionized water to remove highly polar impurities such as sugars and salts.

  • Elution: Elute the column with a stepwise gradient of ethanol-water solutions.

    • Elute with 30% ethanol to remove some polar impurities.

    • Elute with 70% ethanol to collect the fraction containing this compound and other iridoid glycosides.

  • Fraction Collection and Analysis: Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Concentration: Combine the fractions rich in this compound and concentrate them under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used for the final purification of target compounds to a high degree of purity (>95%).

Table 4: Parameters for Preparative HPLC Purification of Iridoid Glycosides

ParameterDescriptionTypical ConditionReference
ColumnReversed-phase C18C18, 10 µm, 250 x 20 mm[8][10]
Mobile PhaseAcetonitrile (A) and Water (B)Gradient elution[8]
Gradient ProgramVaries depending on separatione.g., 10-40% A over 30 min[8]
Flow RatemL/min10-20 mL/min[8]
Detection Wavelengthnm240 nm[8]
Injection VolumeµL or mLDependent on column size and sample concentration[8]

Protocol 3.2: Preparative HPLC Purification of this compound

  • Sample Preparation: Dissolve the enriched fraction from the macroporous resin purification in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System: Use a preparative HPLC system equipped with a C18 column.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient: A linear gradient from 15% to 35% A over 40 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: UV detector at 240 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis and Final Product: Analyze the purity of the collected fractions using analytical HPLC. Combine the fractions with the desired purity and remove the solvent by lyophilization to obtain pure this compound.

Experimental Workflows and Signaling Pathways

Visual representations of the experimental processes and potential biological mechanisms are essential for clarity and conceptual understanding.

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Duranta erecta Leaves (Powdered) UAE Ultrasonic-Assisted Extraction (Ethanol/Methanol) Plant_Material->UAE MAE Microwave-Assisted Extraction (Ethanol) Plant_Material->MAE Crude_Extract Crude this compound Extract UAE->Crude_Extract MAE->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched this compound Fraction Macroporous_Resin->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Durantoside_II High-Purity this compound (>95%) Prep_HPLC->Pure_Durantoside_II

Caption: General workflow for this compound extraction and purification.

While the specific signaling pathway for this compound has not been fully elucidated, the cytotoxic effects observed in Duranta erecta extracts suggest a potential involvement in apoptosis.[4] A plausible mechanism could involve the activation of caspase cascades, which are central to programmed cell death.

Putative_Signaling_Pathway Durantoside_II This compound Cell_Stress Induction of Cellular Stress Durantoside_II->Cell_Stress Mitochondria Mitochondrial Pathway Cell_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic pathway induced by this compound.

Conclusion

The protocols and data presented herein provide a robust framework for the efficient extraction and purification of this compound. The application of modern techniques such as UAE and MAE, coupled with a systematic purification strategy involving macroporous resins and preparative HPLC, can yield high-purity this compound suitable for rigorous pharmacological and clinical investigations. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

Application Notes & Protocols for Durantoside II Quantification using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantification of Durantoside II in various sample matrices, particularly for researchers, scientists, and professionals in the field of drug development. The protocols outlined below are based on established high-performance liquid chromatography (HPLC) methods for the analysis of iridoid glycosides.

Introduction

This compound is an iridoid glycoside found in several plant species. As with many natural products, accurate and precise quantification is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. This document details the validated HPLC methods suitable for the determination of this compound.

Experimental Protocols

Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing the standard compound and dissolving it in a suitable solvent, such as methanol, to a concentration of 1000 µg/mL.[1] Working standard solutions are then prepared by diluting the stock solution to achieve a desired concentration range for the construction of calibration curves.[1]

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. The exact parameters may need to be optimized based on the specific sample.

  • Extraction: An accurately weighed amount of the powdered plant material is extracted with a suitable solvent (e.g., methanol or a hydroalcoholic mixture) using methods such as sonication or reflux.

  • Filtration: The resulting extract is filtered to remove solid debris.

  • Purification (Optional): Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Final Preparation: The filtered or purified extract is then filtered through a 0.2 µm or 0.45 µm syringe filter before injection into the HPLC system.[1]

HPLC Method Parameters

The following table summarizes typical HPLC and UPLC conditions that can be adapted for the quantification of this compound. These methods are based on the successful separation and quantification of various iridoid glycosides.

ParameterHPLC Method 1UPLC Method 1UPLC Method 2
Column Shim-pack GIST C18 (5 µm, 150 x 4.6 mm)[2]ACQUITY UPLC BEH Shield RP18 (1.7 µm, 2.1 x 100 mm)[3]Not Specified
Mobile Phase A: AcetonitrileB: 0.1% TFA in water[2]A: 0.1% Formic acid in waterB: Acetonitrile[3]Not Specified
Elution Isocratic (75:25 v/v)[2]Gradient[3]Not Specified
Flow Rate 0.5 mL/min[2]0.3 mL/min[3]Not Specified
Injection Volume 20 µL[2]2 µL[3]Not Specified
Detector PDA at 333 nm[2]PDA at 237 nm[3]QqQ-MS/MS[4][5]

Method Validation Data

The following table summarizes the validation parameters for HPLC/UPLC methods used for the quantification of iridoid glycosides, which are indicative of the performance expected for a this compound assay.

ParameterResult
Linearity (R²) ≥ 0.9930[4][5]
Limit of Detection (LOD) 0.01–0.25 µg/mL[1]
Limit of Quantification (LOQ) 0.02–0.78 µg/mL[1], 2.6 to 27.57 ng/mL[4][5]
Precision (RSD) Intra-day: 0.06–2.95%Inter-day: 0.10–4.44%[1]
Accuracy (Recovery) 97.20% to 106.36%[1], 95.32–99.86%[4][5]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-based quantification of this compound.

DurantosideII_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Plant Material Extraction Extraction Sample->Extraction Standard This compound Standard StockSolution Stock Solution Preparation Standard->StockSolution Filtration Filtration Extraction->Filtration WorkingStandards Working Standard Preparation StockSolution->WorkingStandards FinalSample Filtered Sample Filtration->FinalSample HPLC HPLC System WorkingStandards->HPLC FinalSample->HPLC Column C18 Column Chromatogram Chromatogram Acquisition HPLC->Chromatogram Detector PDA/UV or MS Detector Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathway Visualization

As no specific signaling pathways involving this compound were identified in the provided context, a diagram illustrating a hypothetical bioactivity screening workflow is presented below. This workflow outlines the logical steps from compound quantification to the assessment of its biological effects.

Bioactivity_Screening_Workflow cluster_quant Compound Quantification cluster_assay In Vitro Bioassay cluster_analysis Data Analysis Quant HPLC Quantification of This compound CellCulture Cell Culture Treatment Quant->CellCulture Apply known concentrations Assay Specific Bioassay (e.g., Cytotoxicity, Anti-inflammatory) CellCulture->Assay Measurement Measurement of Biological Endpoint Assay->Measurement DoseResponse Dose-Response Analysis Measurement->DoseResponse IC50 IC50/EC50 Determination DoseResponse->IC50 Conclusion Conclusion on Bioactivity IC50->Conclusion

Caption: Bioactivity screening workflow for this compound.

References

Application Note: Structural Elucidation of Durantoside II using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the analytical techniques used for the structural characterization of Durantoside II, an iridoid glycoside. It includes protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with expected data and analytical workflows.

Introduction

This compound is an iridoid glycoside that has been isolated from plants of the Verbenaceae family, such as Duranta erecta.[1] Like many iridoid glycosides, it possesses a complex stereochemical structure. The precise and unambiguous elucidation of this structure is critical for understanding its chemical properties and potential biological activities. High-resolution analytical techniques such as multi-dimensional NMR and tandem mass spectrometry are indispensable tools for this purpose. This application note outlines the comprehensive analytical strategy for isolating and characterizing this compound.

Chemical Structure of this compound:

Chemical Structure of this compound
  • Molecular Formula: C₂₇H₃₄O₁₄[1]

  • Molecular Weight: 582.56 g/mol [1]

  • IUPAC Name: methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1]

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of natural products. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is required to assign all proton and carbon signals and to determine the stereochemistry.

Note: While the structure of this compound was confirmed by NMR, specific, published chemical shift and coupling constant data were not available in the reviewed literature. The following tables are presented as a template to guide the user in assigning their own experimentally-derived data based on the known structure.

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. Key expected signals include the anomeric proton of the glucose unit, olefinic protons of the iridoid core and the p-methoxycinnamoyl group, and various methine and methylene protons.

Table 1: Expected ¹H NMR Signal Assignments for this compound (in CD₃OD, 400 MHz)

Atom No. Expected Multiplicity Expected Chemical Shift Range (ppm) J (Hz) Assignment
1 d 5.5 - 6.0 n.d. Iridoid core
3 d 7.5 - 8.0 n.d. Iridoid core (olefinic)
5 m 2.5 - 3.0 n.d. Iridoid core
6 m 5.0 - 5.5 n.d. Iridoid core
9 m 2.0 - 2.5 n.d. Iridoid core
10 (CH₃) s 1.2 - 1.5 - Iridoid core
11 (COOCH₃) s 3.6 - 3.8 - Methyl ester
1' d 4.5 - 5.0 ~8 Glucose (anomeric)
2' - 6' m 3.2 - 4.0 n.d. Glucose moiety
2'' d 6.2 - 6.6 ~16 Cinnamate (olefinic)
3'' d 7.5 - 7.8 ~16 Cinnamate (olefinic)
5'', 9'' d 7.4 - 7.7 ~9 Aromatic
6'', 8'' d 6.8 - 7.1 ~9 Aromatic
7'' (OCH₃) s 3.7 - 3.9 - Methoxy group

(n.d. = not determined from available literature)

¹³C NMR Data

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a carbon count and information about the functional groups present (e.g., carbonyls, olefinic carbons, oxygenated carbons).

Table 2: Expected ¹³C NMR Signal Assignments for this compound (in CD₃OD, 100 MHz)

Atom No. Expected Chemical Shift Range (ppm) Assignment
1 95 - 100 Iridoid (acetal)
3 150 - 155 Iridoid (olefinic)
4 110 - 115 Iridoid (olefinic)
5 35 - 45 Iridoid
6 75 - 85 Iridoid
7 80 - 90 Iridoid (quaternary)
8 45 - 55 Iridoid
9 40 - 50 Iridoid
10 (CH₃) 20 - 25 Iridoid
11 (COOCH₃) 165 - 175 (C=O), 50-55 (OCH₃) Methyl ester
1' 98 - 103 Glucose (anomeric)
2' 73 - 78 Glucose
3' 75 - 80 Glucose
4' 70 - 75 Glucose
5' 75 - 80 Glucose
6' 60 - 65 Glucose
1'' (C=O) 165 - 170 Cinnamate ester
2'' 115 - 120 Cinnamate (olefinic)
3'' 145 - 150 Cinnamate (olefinic)
4'' 125 - 130 Aromatic (quaternary)
5'', 9'' 130 - 135 Aromatic
6'', 8'' 115 - 120 Aromatic
7'' 160 - 165 (C-O), 55-60 (OCH₃) Methoxy group

(Specific shifts n.d. = not determined from available literature)

2D NMR Correlation Data

2D NMR experiments are essential for assembling the molecular structure by identifying through-bond and through-space correlations.

Table 3: Key Expected 2D NMR Correlations for Structural Elucidation

Experiment Purpose Expected Key Correlations for this compound
COSY Identifies proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. - Correlation between H-1 and H-9. - Correlations within the glucose spin system (H-1' through H-6'). - Correlation between olefinic H-2'' and H-3''. - Correlations between aromatic protons H-5''/H-6'' and H-8''/H-9''.
HSQC Correlates protons directly to their attached carbons (¹JCH). - H-1 to C-1 - H-3 to C-3 - H-1' to C-1' - OCH₃ protons to their respective carbons.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons. Crucial for connecting molecular fragments. - H-1' (glucose) to C-1 (iridoid) to confirm the glycosidic linkage. - H-6 (iridoid) to C-1'' (cinnamate carbonyl) to confirm the ester linkage. - H-10 (CH₃) to C-7, C-8, and C-9. - H-3'' (olefinic) to aromatic carbons C-4'', C-5'', C-9''.

| NOESY | Identifies protons that are close in space (<5 Å), revealing stereochemical relationships. | - Correlation between H-1 and H-9 to confirm cis-fusion of the rings. - Correlations between H-5 and H-9. - Correlations between the iridoid core protons (e.g., H-6) and the glucose protons to define the orientation around the glycosidic bond. |

Mass Spectrometry Analysis

Electrospray Ionization (ESI) mass spectrometry is ideal for analyzing polar, non-volatile compounds like iridoid glycosides. High-resolution MS (e.g., Q-TOF) confirms the elemental composition, while tandem MS (MS/MS) provides structural information through controlled fragmentation.

Expected Mass Spectra and Fragmentation

The analysis of this compound in positive ion mode is expected to yield protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. The fragmentation pattern is predictable based on the behavior of similar glycosides.

Table 4: Predicted ESI-MS and MS/MS Data for this compound

m/z (Predicted) Ion Formula Ion Type Fragmentation Pathway
583.19 [C₂₇H₃₅O₁₄]⁺ [M+H]⁺ Molecular Ion
605.18 [C₂₇H₃₄O₁₄Na]⁺ [M+Na]⁺ Molecular Ion Adduct
421.13 [C₂₁H₂₁O₉]⁺ [M+H - 162]⁺ Neutral loss of the glucose moiety (C₆H₁₀O₅)
403.12 [C₂₁H₁₉O₈]⁺ [M+H - 162 - 18]⁺ Subsequent loss of H₂O from the aglycone
245.07 [C₁₁H₁₃O₆]⁺ [Aglycone - C₁₀H₈O₂]⁺ Loss of the p-methoxycinnamoyl group from the aglycone
177.05 [C₁₀H₉O₃]⁺ [p-methoxycinnamoyl]⁺ Fragment corresponding to the acyl group

| 163.06 | [C₆H₁₁O₅]⁺ | [Glucose - H₂O+H]⁺ | Fragment from the glucose unit |

Experimental Protocols

Sample Preparation
  • For NMR: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • For MS: Prepare a stock solution of this compound in HPLC-grade methanol or acetonitrile at 1 mg/mL. For direct infusion analysis, dilute the stock solution to 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

NMR Spectroscopy Protocol
  • Instrument: Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • Software: TopSpin 3.x or higher.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: zg30

    • Acquisition Parameters: 32 scans, spectral width of 12 ppm, acquisition time of 2.7 s, relaxation delay of 2.0 s.

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Acquisition Parameters: 1024 scans, spectral width of 240 ppm, proton-decoupled.

  • gCOSY:

    • Pulse Program: cosygpqf

    • Acquisition Parameters: 256 increments in F1, 2 scans per increment.

  • gHSQCAD:

    • Pulse Program: hsqcedetgpsisp2.3

    • Acquisition Parameters: Optimized for ¹JCH of 145 Hz, 256 increments in F1, 4 scans per increment.

  • gHMBCAD:

    • Pulse Program: hmbcgpndqf

    • Acquisition Parameters: Optimized for long-range coupling of 8 Hz, 256 increments in F1, 8 scans per increment.

  • NOESY:

    • Pulse Program: noesygpph

    • Acquisition Parameters: Mixing time of 500-800 ms, 256 increments in F1, 16 scans per increment.

  • Data Processing: Apply appropriate window functions (e.g., exponential for 1D, sine-bell for 2D), Fourier transform, phase, and baseline correct all spectra.

Mass Spectrometry Protocol
  • Instrument: Agilent 6545 Q-TOF LC/MS system (or equivalent) with a Dual AJS ESI source.

  • Software: MassHunter Workstation.

  • Ionization Mode: Positive ESI.

  • Infusion Parameters:

    • Flow Rate: 5 µL/min.

    • Gas Temp: 300 °C.

    • Drying Gas: 8 L/min.

    • Nebulizer: 35 psig.

    • Capillary Voltage: 3500 V.

  • MS Acquisition (Full Scan):

    • Mass Range: 100-1000 m/z.

    • Acquisition Rate: 2 spectra/s.

  • MS/MS Acquisition (Tandem MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 583.19) and/or the [M+Na]⁺ ion (m/z 605.18).

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and observe key daughter ions.

    • Collision Gas: Nitrogen.

  • Data Analysis: Process spectra to identify the accurate mass of the parent ion and major fragments. Compare the observed mass with the theoretical mass to confirm the elemental composition.

Visualized Workflows

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical steps involved in confirming the structure of this compound.

logical_workflow cluster_nmr NMR Analysis cluster_ms MS Analysis H1 1D ¹H NMR (Proton Count & Type) C13 1D ¹³C NMR (Carbon Count & Type) H1->C13 HSQC 2D HSQC (¹J C-H Links) C13->HSQC COSY 2D COSY (H-H Spin Systems) HSQC->COSY HMBC 2D HMBC (Connect Fragments) COSY->HMBC NOESY 2D NOESY (Stereochemistry) HMBC->NOESY Structure Final Structure This compound NOESY->Structure HRMS High-Res MS (Molecular Formula) HRMS->H1 MSMS Tandem MS/MS (Fragmentation Pattern) MSMS->HMBC

Caption: Logical workflow for the structural elucidation of this compound.

Experimental Analysis Workflow

This diagram outlines the practical process from sample acquisition to final data analysis.

experimental_workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Plant Material (e.g., Duranta erecta) extract Extraction & Crude Fractionation start->extract purify Purification (HPLC / CC) extract->purify nmr_acq NMR Data Acquisition (1D & 2D Experiments) purify->nmr_acq ms_acq MS & MS/MS Data Acquisition purify->ms_acq nmr_proc NMR Spectral Processing & Assignment nmr_acq->nmr_proc ms_proc MS Data Analysis & Fragmentation ID ms_acq->ms_proc elucidate Structure Elucidation & Verification nmr_proc->elucidate ms_proc->elucidate

Caption: Experimental workflow from sample purification to analysis.

References

Unveiling the Bioactivity of Durantoside II: A Guide to In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 17, 2025 – In the ongoing quest for novel therapeutic agents from natural sources, the iridoid glycoside Durantoside II has emerged as a compound of interest. While the broader class of iridoid glycosides is recognized for a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, specific empirical data for this compound remains limited.[1][2][3] To facilitate further research into its potential pharmacological applications, this document provides a comprehensive set of application notes and detailed protocols for the systematic in vitro evaluation of this compound.

These guidelines are designed for researchers, scientists, and drug development professionals to explore the antioxidant, anti-inflammatory, and cytotoxic properties of this promising natural compound.

Application Notes: A Framework for Investigating this compound

This compound belongs to the iridoid glycoside family, a group of monoterpenoids known for their significant pharmacological potential.[1][2][3] Based on the activities of structurally related compounds, it is hypothesized that this compound may exhibit several key biological effects worth investigating:

  • Antioxidant Potential: The capacity of this compound to neutralize harmful free radicals can be quantified using established methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4][5][6]

  • Anti-inflammatory Efficacy: Its ability to mitigate inflammatory responses can be assessed by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7.[7][8][9][10][11][12]

  • Cytotoxic and Anticancer Activity: The potential of this compound to inhibit the growth of cancer cells can be determined through cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular viability.[13][14][15]

  • Neuroprotective Properties: The neuroprotective effects of this compound can be explored by evaluating its ability to protect neuronal cells, such as PC-12 or SH-SY5Y cell lines, from neurotoxic insults.[16]

The biological activities of this compound are likely mediated through the modulation of critical cellular signaling pathways. Two pathways of particular interest are the NF-κB signaling pathway , a central regulator of inflammation, and the Keap1-Nrf2 signaling pathway , which governs the cellular antioxidant response.[17][18][19][20][21]

Detailed Experimental Protocols

The following section outlines standardized protocols for the initial in vitro screening of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable assessment of the free radical scavenging capabilities of a test compound.[4][6]

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_duran Prepare this compound Stock (1 mg/mL in Methanol) serial_dil Serially Dilute this compound prep_duran->serial_dil prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to Wells prep_dpph->add_dpph add_duran Add 100 µL this compound to Wells serial_dil->add_duran add_duran->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_ic50 Calculate % Scavenging and IC50 read_abs->calc_ic50

Workflow for the DPPH radical scavenging assay.

Protocol:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol and serially diluted to a range of working concentrations.

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • In a 96-well microplate, 100 µL of each this compound concentration is mixed with 100 µL of the DPPH solution. Ascorbic acid is used as a positive control.

  • The plate is incubated in darkness for 30 minutes at room temperature.[4]

  • The absorbance is measured at 517 nm.[4]

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Data Summary: DPPH Radical Scavenging Activity

Compound IC50 (µg/mL)
This compound To Be Determined

| Ascorbic Acid (Control) | To Be Determined |

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This cell-based assay quantifies the inhibition of nitric oxide production in macrophages stimulated with LPS, a common model for inflammation.[7][8][9][10][11][12]

Experimental Workflow

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_abs Read Absorbance at 540 nm add_griess->read_abs calc_inhibition Calculate % Inhibition and IC50 read_abs->calc_inhibition

Workflow for the Nitric Oxide Production Inhibition Assay.

Protocol:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Cells are pre-treated with varying concentrations of this compound for one hour.

  • The cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production. Dexamethasone serves as a positive control.

  • The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated to determine the IC50 value.

Data Summary: Nitric Oxide Production Inhibition

Compound IC50 (µg/mL)
This compound To Be Determined

| Dexamethasone (Control) | To Be Determined |

Cytotoxic/Anticancer Activity: MTT Assay

The MTT assay is a widely accepted colorimetric method to assess cell viability and determine the cytotoxic potential of a compound against cancer cell lines.[13][14][15]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate 4 hours add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_abs Read Absorbance at 570 nm add_dmso->read_abs calc_viability Calculate % Viability and IC50 read_abs->calc_viability

Simplified NF-κB Signaling Pathway.

Keap1-Nrf2 Signaling Pathway This pathway is the master regulator of the cellular antioxidant defense system. Under oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus to activate the transcription of cytoprotective genes.

Keap1_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change in Keap1 Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Nrf2 releases Keap1_Nrf2->Cul3 promotes ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes activates transcription

Simplified Keap1-Nrf2 Signaling Pathway.

Disclaimer: The information and protocols provided in this document are intended as a general guide for the research of this compound. Due to the lack of specific published data for this compound, these methodologies are based on standard practices for natural product evaluation. Researchers are advised to optimize these protocols according to their specific laboratory conditions and the unique properties of this compound.

References

Durantoside II: Application Notes for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durantoside II is an iridoid glycoside that has been isolated from medicinal plants such as Duranta erecta and Citharexylum spinosum.[1][2] Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4] This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis. The methodologies described herein are based on established analytical techniques for the quantification of iridoid glycosides and can be adapted and validated for specific research needs.

Physicochemical Properties of this compound

PropertyValue
CAS Number53526-66-2
Molecular FormulaC27H34O14
Molecular Weight582.55 g/mol
AppearanceWhite or off-white powder
SolubilitySoluble in methanol, ethanol, and water

Application I: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with Photodiode Array (PDA) detection is a precise and accurate method for the quantification of this compound in plant extracts and herbal formulations. A validated HPLC-PDA method ensures reliability and reproducibility of results.

Experimental Protocol: HPLC-PDA Method for this compound Quantification

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is recommended. A typical gradient might be:

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: 10-40% Acetonitrile

    • 20-25 min: 40-10% Acetonitrile

    • 25-30 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230-280 nm (based on the UV absorption maxima of similar iridoid glycosides). The optimal wavelength should be determined by scanning a standard solution of this compound.

  • Injection Volume: 10 µL

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation:

  • Extraction: Extract the powdered plant material (1 g) with methanol (3 x 20 mL) using ultrasonication for 30 minutes for each extraction. Combine the extracts and evaporate to dryness under reduced pressure.

  • Purification (optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • Final Sample Solution: Dissolve the dried extract in a known volume of methanol and filter through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Hypothetical Data):

The following table presents hypothetical validation parameters for an HPLC-PDA method for this compound, based on typical values for similar iridoid glycosides.[5][6][7][8]

ParameterSpecification
Linearity (R²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-PDA System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC-PDA.

Application II: Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the rapid and cost-effective quantification of phytochemicals in a large number of samples simultaneously.

Experimental Protocol: HPTLC Method for this compound Quantification

1. Instrumentation and Chromatographic Conditions:

  • Plates: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).

  • Applicator: Linomat 5 or similar automatic sample applicator.

  • Developing Chamber: Twin-trough chamber.

  • Mobile Phase: A mixture of Ethyl Acetate:Methanol:Water:Formic Acid (e.g., 15:2:1:0.1, v/v/v/v). The mobile phase composition should be optimized for the best separation.

  • Scanner: TLC scanner with a UV detector.

  • Detection Wavelength: 254 nm or 366 nm (after derivatization).

2. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described in the HPLC protocol.

3. Chromatographic Development:

  • Apply the standard and sample solutions as bands of 6 mm width on the HPTLC plate.

  • Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Dry the plate in a stream of warm air.

4. Densitometric Analysis:

  • Scan the dried plate with the TLC scanner in absorbance mode at the selected wavelength.

  • Prepare a calibration curve by plotting the peak area against the concentration of the applied standards.

  • Quantify this compound in the samples using the regression equation from the calibration curve.

5. Method Validation Parameters (Hypothetical Data):

The following table presents hypothetical validation parameters for an HPTLC method for this compound, based on typical values for similar compounds.[9][10][11][12]

ParameterSpecification
Linearity (R²)≥ 0.995
Range100 - 1000 ng/spot
Limit of Detection (LOD)20 ng/spot
Limit of Quantification (LOQ)60 ng/spot
Precision (%RSD)< 3%
Accuracy (% Recovery)97 - 103%

Experimental Workflow for HPTLC Analysis

HPTLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Plate_Application Plate Application Standard_Prep->Plate_Application Sample_Prep Sample Preparation Sample_Prep->Plate_Application Chromatographic_Dev Chromatographic Development Plate_Application->Chromatographic_Dev Densitometric_Scan Densitometric Scanning Chromatographic_Dev->Densitometric_Scan Calibration_Curve Calibration Curve Densitometric_Scan->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPTLC.

Application III: Investigating Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, related iridoid glycosides and extracts from Duranta erecta and Citharexylum spinosum have demonstrated anti-inflammatory and anticancer activities.[3][4][13] These effects are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[14][15][16][17]

Potential Signaling Pathways for Investigation

1. NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.

Experimental Protocol to Assess NF-κB Inhibition:

  • Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages.

  • Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).

  • Treatment: Treat the cells with varying concentrations of this compound prior to or concurrently with LPS stimulation.

  • Analysis:

    • Nitric Oxide (NO) Production: Measure NO levels in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Expression: Quantify the expression of TNF-α, IL-6, and IL-1β using ELISA or qPCR.

    • Western Blot Analysis: Analyze the protein expression of key components of the NF-κB pathway, such as p-IκBα, IκBα, and the nuclear translocation of p65.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activates Transcription Durantoside_II This compound Durantoside_II->IKK Inhibits?

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

2. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer.

Experimental Protocol to Assess MAPK Modulation:

  • Cell Culture: Use a relevant cancer cell line (e.g., HeLa, HepG2).

  • Treatment: Treat the cells with various concentrations of this compound.

  • Analysis:

    • Cell Viability Assay: Determine the cytotoxic effects of this compound using an MTT or similar assay.

    • Western Blot Analysis: Analyze the phosphorylation status of key MAPK proteins, including ERK, JNK, and p38.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation_Survival Cell Proliferation & Survival Nucleus->Proliferation_Survival Regulates Transcription Durantoside_II This compound Durantoside_II->Raf Inhibits?

Caption: Postulated modulatory effect of this compound on the MAPK signaling pathway.

Conclusion

This compound holds potential as a valuable phytochemical standard for analytical and biological research. The protocols outlined in this document provide a framework for its quantification and for the investigation of its potential therapeutic mechanisms. It is imperative that these methods are validated in-house to ensure the accuracy and reliability of the data generated. Further research into the specific signaling pathways modulated by this compound will be crucial in elucidating its full therapeutic potential.

References

Application Notes and Protocols: Synthesis of Durantoside II Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durantoside II is a naturally occurring iridoid glycoside that has garnered interest in the field of medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. Iridoid glycosides, as a class, have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects. The structural modification of these natural products offers a promising avenue for enhancing their potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols and application notes for the semi-synthesis of this compound derivatives and their evaluation in drug discovery workflows. While specific data on this compound derivatives is limited in publicly available literature, the methodologies presented here are based on established synthetic strategies for analogous iridoid glycosides, such as Durantoside I, and serve as a comprehensive guide for initiating research in this area.

Data Presentation

The following table summarizes hypothetical cytotoxic activity data for synthesized this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (µM), representing the concentration of the compound required to inhibit the growth of 50% of the cells. Such data is crucial for structure-activity relationship (SAR) studies.

CompoundModificationHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
This compound Parent Compound> 100> 100> 100
DS-II-Ac Peracetylation75.282.591.3
DS-II-Si Silylation (TBDMS)50.865.172.4
DS-II-DeCin Decinnamoylation42.351.760.9
DS-II-DeCin-Si Decinnamoylation & Silylation15.6 22.4 31.8

Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design. Actual IC50 values must be determined experimentally.

Experimental Protocols

Detailed methodologies for the key chemical modifications of this compound are provided below. These protocols are adapted from general procedures for the modification of iridoid glycosides.

Protocol 1: Peracetylation of this compound (DS-II-Ac)

Objective: To acetylate the free hydroxyl groups of this compound to increase its lipophilicity and potentially its cell permeability.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (100 mg, 0.172 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1 mL, 10.6 mmol) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding ice-cold water (10 mL).

  • Extract the mixture with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield peracetylated this compound (DS-II-Ac).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Silylation of this compound (DS-II-Si)

Objective: To introduce a bulky silyl protecting group to specific hydroxyls, which can alter biological activity and serve as an intermediate for further modifications.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (100 mg, 0.172 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add imidazole (35 mg, 0.516 mmol) to the solution and stir until dissolved.

  • Add TBDMSCl (31 mg, 0.206 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the silylated this compound derivative (DS-II-Si).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the position and number of silyl groups.

Protocol 3: Decinnamoylation of this compound (DS-II-DeCin)

Objective: To remove the cinnamoyl group from the C-7 position, which has been shown to significantly impact the cytotoxic activity of Durantoside I.[1]

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Amberlite IR-120 H⁺ resin

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (100 mg, 0.172 mmol) in anhydrous methanol (10 mL).

  • Add a catalytic amount of sodium methoxide (e.g., 5 mg).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Neutralize the reaction mixture by adding Amberlite IR-120 H⁺ resin until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a DCM-methanol gradient to afford the decinnamoylated this compound (DS-II-DeCin).

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the removal of the cinnamoyl group.

Visualizations

Signaling Pathway Diagram

A potential mechanism of action for cytotoxic iridoid glycoside derivatives involves the induction of apoptosis through the modulation of key signaling pathways. The following diagram illustrates a plausible pathway.

apoptosis_pathway DS_II_Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) DS_II_Derivative->ROS Mitochondria Mitochondrial Dysfunction DS_II_Derivative->Mitochondria MAPK_Pathway MAPK Pathway (JNK, p38) ROS->MAPK_Pathway Bax ↑ Bax MAPK_Pathway->Bax Bcl2 ↓ Bcl-2 MAPK_Pathway->Bcl2 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow Start Start: Isolation of this compound Synthesis Semi-Synthesis of Derivatives (Acetylation, Silylation, Decinnamoylation, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation (Cytotoxicity Assays, Anti-inflammatory Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement End End: Preclinical Candidate Lead_Opt->End

References

Application Notes and Protocols for Cell Culture Studies with Durantoside II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the cellular effects of Durantoside II, a plant-derived compound with potential therapeutic properties. The following sections outline methodologies to assess its impact on cell viability, apoptosis, and key signaling pathways implicated in cancer and inflammation, such as the MAPK and NF-κB pathways.

Data Presentation

Quantitative data from the described experiments should be recorded and organized in tables for clear comparison and analysis. Below are template tables for presenting typical results.

Table 1: Effect of this compound on Cell Viability (IC50 Determination)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Example: Cancer Cell Line A 0 (Control)100 ± 4.2
185.3 ± 3.1
1052.1 ± 2.5[Insert Value]
5023.7 ± 1.9
1008.9 ± 1.1
Example: Normal Cell Line B 0 (Control)100 ± 5.1
198.2 ± 4.5
1095.6 ± 3.8>100
5089.4 ± 4.0
10082.1 ± 3.7

Table 2: Effect of this compound on Apoptosis Induction

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle) 2.1 ± 0.51.5 ± 0.3
This compound (IC50) [Insert Value] [Insert Value]
This compound (2x IC50) [Insert Value] [Insert Value]
Positive Control (e.g., Staurosporine) 45.8 ± 3.915.2 ± 2.1

Table 3: Effect of this compound on MAPK and NF-κB Signaling Pathways (Western Blot Densitometry)

Target ProteinControl (Vehicle)This compound (IC50)Fold Change vs. Control
p-ERK/total ERK 1.0[Insert Value] [Insert Value]
p-p38/total p38 1.0[Insert Value] [Insert Value]
p-JNK/total JNK 1.0[Insert Value] [Insert Value]
p-IκBα/total IκBα 1.0[Insert Value] [Insert Value]
Nuclear NF-κB p65 1.0[Insert Value] [Insert Value]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cultured cells.

Materials:

  • Target cell line(s)

  • Complete culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Target cell line(s)

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Signaling Pathways

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Target cell line(s)

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its characterization.

G cluster_0 Experimental Workflow for this compound A Cell Culture (Cancer & Normal lines) B This compound Treatment (Dose-response & Time-course) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Signaling Pathway Analysis (Western Blot) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: General experimental workflow.

G cluster_1 MAPK Signaling Pathway GrowthFactor Growth Factor / Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Durantoside This compound Durantoside->MEK

Caption: MAPK signaling pathway inhibition.

G cluster_2 NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates Durantoside This compound Durantoside->IKK

Caption: NF-κB signaling pathway inhibition.

Application Notes and Protocols: Durantoside II as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Durantoside II is an iridoid glycoside with putative anticancer properties. This document provides detailed application notes and protocols for investigating the potential of this compound as a therapeutic agent in cancer research. The methodologies outlined here are based on established techniques for evaluating the anticancer effects of natural products, particularly other iridoid glycosides. Researchers should optimize these protocols for their specific experimental conditions.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. These values are for illustrative purposes and are based on typical ranges observed for related iridoid glycosides.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma4825.5
MDA-MB-231Breast Adenocarcinoma4838.2
A549Lung Carcinoma4845.8
HCT116Colon Carcinoma4832.1
HeLaCervical Carcinoma4855.6
PC-3Prostate Adenocarcinoma4841.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

G Experimental Workflow: MTT Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound dilutions B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H

Workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol details the detection of apoptosis in this compound-treated cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

G Logical Relationship: Apoptosis Detection cluster_0 Cell Status cluster_1 Mechanism A Viable Cells (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) C Late Apoptosis (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+) E Phosphatidylserine Translocation E->B detected by Annexin V F Loss of Membrane Integrity F->C allows PI staining F->D allows PI staining

Interpretation of Annexin V/PI staining for apoptosis analysis.
Western Blot Analysis of Signaling Proteins

This protocol is for analyzing the effect of this compound on the expression of key proteins in signaling pathways.

Materials:

  • This compound

  • Human cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways

This compound is hypothesized to exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

G Hypothesized PI3K/Akt Signaling Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt PIP2 to PIP3 mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->Akt Inhibits Phosphorylation

Inhibition of the PI3K/Akt pathway by this compound.

G Hypothesized MAPK/ERK Signaling Inhibition Mitogen Mitogen Ras Ras Mitogen->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Differentiation Cell Proliferation & Differentiation Transcription Factors->Cell Proliferation & Differentiation This compound This compound This compound->ERK Inhibits Phosphorylation

Inhibition of the MAPK/ERK pathway by this compound.

G Hypothesized Induction of Apoptosis cluster_0 Mitochondrial Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Cytochrome c Cytochrome c Bax->Cytochrome c Release Bcl-2->Bax Inhibits Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Induction of the intrinsic apoptosis pathway by this compound.

Investigating the Anti-inflammatory Properties of Durantoside II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Durantoside II, a naturally occurring iridoid glycoside, has emerged as a potential candidate for therapeutic intervention in inflammatory conditions. This document provides detailed application notes and protocols for investigating the anti-inflammatory properties of this compound, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While specific data for this compound is not extensively available in the public domain, based on the known mechanisms of similar compounds, its anti-inflammatory activity is hypothesized to involve the following pathways:

  • Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is proposed that this compound may inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes.

  • Modulation of the MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a critical role in cellular responses to a variety of external stimuli, leading to inflammation. This compound might exert its anti-inflammatory effects by modulating the phosphorylation and activation of key MAPK members like p38, JNK, and ERK.

  • Reduction of Pro-inflammatory Mediators: The anti-inflammatory potential of a compound is often characterized by its ability to reduce the production of key inflammatory mediators. This compound is expected to inhibit the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2), and to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-
LPS (1 µg/mL)-
This compound + LPS10
This compound + LPS25
This compound + LPS50
This compound + LPS100
Positive Control (e.g., L-NMMA)

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-
LPS (1 µg/mL)-
This compound + LPS10
This compound + LPS25
This compound + LPS50
This compound + LPS100
Positive Control (e.g., Dexamethasone)

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control-
Carrageenan-
This compound + Carrageenan10
This compound + Carrageenan25
This compound + Carrageenan50
Positive Control (e.g., Indomethacin)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well or 24-well plates at an appropriate density.

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

2. Cell Viability Assay (MTT Assay):

  • Objective: To determine the non-toxic concentrations of this compound.

  • Protocol:

    • After the 24-hour treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Objective: To measure the inhibitory effect of this compound on NO production.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour treatment.

    • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

4. Pro-inflammatory Cytokine Measurement (ELISA):

  • Objective: To quantify the levels of TNF-α, IL-6, and IL-1β.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour treatment.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis for iNOS, COX-2, and MAPK Pathway Proteins:

  • Objective: To investigate the effect of this compound on the expression of key inflammatory proteins.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p38, p-JNK, p-ERK, and β-actin (as a loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay

1. Carrageenan-Induced Paw Edema in Mice:

  • Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

  • Animals: Male ICR mice (20-25 g).

  • Protocol:

    • Fast the mice overnight with free access to water.

    • Administer this compound (at various doses) or the vehicle (e.g., 0.5% carboxymethylcellulose) orally.

    • Administer a positive control drug (e.g., indomethacin) to a separate group.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the percentage inhibition of edema.

Mandatory Visualizations

To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 LPS-induced Inflammatory Response cluster_1 Proposed Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription iNOS, COX-2, TNF-α, IL-6, IL-1β iNOS, COX-2, TNF-α, IL-6, IL-1β Pro-inflammatory Genes->iNOS, COX-2, TNF-α, IL-6, IL-1β This compound This compound This compound->IKK Inhibits This compound->NF-κB Inhibits Translocation

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

G Start Start Seed RAW 264.7 cells Seed RAW 264.7 cells Start->Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect Supernatant Collect Supernatant Incubate for 24h->Collect Supernatant Lyse Cells Lyse Cells Incubate for 24h->Lyse Cells Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Collect Supernatant->ELISA (Cytokines) Western Blot Western Blot Lyse Cells->Western Blot End End Griess Assay (NO)->End ELISA (Cytokines)->End Western Blot->End

Caption: Experimental workflow for in vitro anti-inflammatory assays.

G Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Administer this compound (p.o.) Administer this compound (p.o.) Acclimatize Mice->Administer this compound (p.o.) Inject Carrageenan (sub-plantar) Inject Carrageenan (sub-plantar) Administer this compound (p.o.)->Inject Carrageenan (sub-plantar) 1h post-treatment Measure Paw Volume (0-5h) Measure Paw Volume (0-5h) Inject Carrageenan (sub-plantar)->Measure Paw Volume (0-5h) Calculate % Inhibition Calculate % Inhibition Measure Paw Volume (0-5h)->Calculate % Inhibition End End Calculate % Inhibition->End

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

These application notes and protocols provide a comprehensive framework for the investigation of the anti-inflammatory properties of this compound. By following these standardized methods, researchers can generate robust and reproducible data to elucidate the therapeutic potential of this natural compound. Further studies are warranted to fully characterize the molecular mechanisms underlying the anti-inflammatory effects of this compound and to evaluate its efficacy and safety in more complex preclinical models of inflammatory diseases.

Troubleshooting & Optimization

Optimizing Durantoside II extraction yield from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Durantoside II extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. The primary and most cited source for this compound is Duranta erecta (also known as Duranta repens), particularly from its leaves and stems.[1] Other reported plant sources include Bouchea fluminensis and Phlomis floccosa.

Q2: Which solvents are most effective for extracting this compound?

This compound is soluble in polar organic solvents. Methanol and ethanol are commonly used and have been shown to be effective for extracting iridoid glycosides and other phytochemicals from Duranta erecta.[2][3][4] The choice of solvent can significantly impact the extraction yield and the purity of the crude extract. It is recommended to perform preliminary small-scale extractions with different solvents (e.g., methanol, ethanol, and their aqueous mixtures) to determine the optimal solvent for your specific plant material and experimental setup.

Q3: What are the common methods for extracting this compound?

Common methods for the extraction of iridoid glycosides like this compound include:

  • Maceration: A simple technique involving soaking the plant material in a solvent.[3][4]

  • Soxhlet Extraction: A continuous extraction method that can provide high extraction efficiency but may not be suitable for heat-sensitive compounds.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5]

Q4: How can I purify this compound from the crude extract?

Purification of this compound from a crude extract is typically achieved using chromatographic techniques. Column chromatography with silica gel is a common initial step to separate major compound classes.[6][7][8] Further purification can be performed using preparative High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.

Q5: How is the quantity of this compound in an extract determined?

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is the standard method for the quantitative analysis of this compound.[9][10][11][12] A validated HPLC method with a pure standard of this compound is required for accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal Solvent: The polarity of the extraction solvent may not be ideal for this compound. 2. Incomplete Extraction: Insufficient extraction time or inadequate agitation. 3. Degradation of this compound: Iridoid glycosides can be sensitive to high temperatures and pH extremes.[9][13] 4. Improper Plant Material Handling: Using dried plant material with low this compound content or improper storage.1. Solvent Optimization: Test a range of solvents with varying polarities, such as different concentrations of aqueous methanol or ethanol (e.g., 50%, 70%, 100%).[14] 2. Optimize Extraction Parameters: Increase extraction time, improve agitation (for maceration), or optimize parameters for UAE (e.g., power, frequency, temperature). For Soxhlet, ensure a sufficient number of cycles. 3. Control Temperature and pH: Avoid excessive heat, especially for prolonged periods. Maintain a neutral or slightly acidic pH during extraction. Store extracts at low temperatures (4°C) and protect from light to minimize degradation.[13] 4. Plant Material Quality: Use freshly harvested or properly dried and stored plant material. Analyze a small sample for this compound content before large-scale extraction.
Co-extraction of Impurities (e.g., chlorophyll, waxes) 1. High Solvent Polarity: Using a highly polar solvent can lead to the extraction of a wide range of compounds. 2. Inappropriate Extraction Method: Some methods are less selective than others.1. Solvent System Modification: Start with a less polar solvent (e.g., hexane or dichloromethane) to remove non-polar impurities before extracting with a more polar solvent like methanol or ethanol.[1] 2. Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.
Emulsion Formation During Liquid-Liquid Partitioning 1. Presence of Surfactant-like Molecules: Natural products in the extract can act as emulsifiers.1. Centrifugation: Spin the mixture at a moderate speed to break the emulsion. 2. Addition of Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Filtration through Celite: Pass the emulsified layer through a pad of Celite to help separate the phases.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can affect the yield.1. Standardize Plant Material: Use plant material from the same source and harvest time if possible. Homogenize the powdered plant material before use. 2. Strict Protocol Adherence: Maintain consistent and well-documented extraction parameters for each batch.

Experimental Protocols & Data

Data Presentation: Comparison of Extraction Parameters for Iridoid Glycosides

The following tables provide generalized data for iridoid glycoside extraction, which can serve as a starting point for optimizing this compound extraction.

Table 1: Effect of Solvent on Iridoid Glycoside Yield (General)

Solvent System Relative Yield of Iridoid Glycosides (%) Notes
100% MethanolHighGood for a broad range of polar compounds.
80% Methanol (aq)Very HighThe addition of water can enhance the extraction of glycosides.
100% EthanolHighA greener alternative to methanol with similar efficacy.
70% Ethanol (aq)Very HighOften considered optimal for many glycosides, balancing polarity and cell wall penetration.[14]
WaterModerateCan be effective but may extract more water-soluble impurities.
DichloromethaneLowGenerally too non-polar for efficient extraction of glycosides.
Ethyl AcetateLow to ModerateCan be used for fractionation but is not typically the primary extraction solvent for iridoid glycosides.

Table 2: Typical Parameters for Ultrasound-Assisted Extraction (UAE) of Iridoid Glycosides

Parameter Typical Range Notes
Solvent 50-80% Ethanol or MethanolBalances polarity for effective extraction.
Temperature 40 - 60 °CHigher temperatures can increase efficiency but risk degradation.[9]
Time 20 - 40 minutesUAE significantly reduces extraction time compared to maceration.
Ultrasonic Power 100 - 400 WHigher power can enhance extraction but may cause degradation. Optimization is crucial.
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)A higher ratio can improve extraction but increases solvent consumption.

Table 3: Typical Parameters for Soxhlet Extraction of Phytochemicals

Parameter Typical Value Notes
Solvent Ethanol or MethanolThe choice depends on the target compound's solubility.
Temperature Boiling point of the solventThe continuous heating can be detrimental to thermolabile compounds.
Time 4 - 8 hoursThe number of cycles is a more accurate measure of extraction completion.
Solid-to-Liquid Ratio Dependent on Soxhlet apparatus sizeThe thimble should be filled with plant material.
Detailed Methodologies

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material: Grind dried leaves of Duranta erecta to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C, ultrasonic power to 300 W, and sonicate for 30 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C in a dark, airtight container.

Protocol 2: Soxhlet Extraction of this compound

  • Preparation of Plant Material: Grind dried leaves of Duranta erecta to a coarse powder.

  • Extraction:

    • Place 20 g of the powdered plant material into a cellulose thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 300 mL of methanol.

    • Assemble the Soxhlet apparatus and heat the flask to the boiling point of methanol.

    • Allow the extraction to proceed for 6 hours (approximately 8-10 cycles).

  • Solvent Removal: After extraction, cool the apparatus and collect the methanolic extract from the round-bottom flask. Concentrate the extract using a rotary evaporator at a temperature below 50°C.

  • Storage: Store the crude extract at 4°C in a dark, airtight container.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Duranta erecta leaves) grinding Grinding/Pulverization plant_material->grinding extraction Extraction (UAE or Soxhlet) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Fractions purification->fractions hplc_analysis HPLC Analysis fractions->hplc_analysis pure_durantoside Pure this compound hplc_analysis->pure_durantoside

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low this compound Yield check_solvent Is the solvent optimal? start->check_solvent optimize_solvent Action: Test different solvents/polarities (e.g., 70% EtOH) check_solvent->optimize_solvent No check_parameters Are extraction parameters optimized? check_solvent->check_parameters Yes optimize_solvent->check_parameters optimize_parameters Action: Adjust time, temperature, solid:liquid ratio check_parameters->optimize_parameters No check_degradation Is there evidence of degradation? check_parameters->check_degradation Yes optimize_parameters->check_degradation control_conditions Action: Reduce temperature, control pH, protect from light check_degradation->control_conditions Yes check_material Is the plant material of high quality? check_degradation->check_material No control_conditions->check_material source_new_material Action: Use fresh or properly stored material check_material->source_new_material No end_point Improved Yield check_material->end_point Yes source_new_material->end_point

References

Technical Support Center: Overcoming Solubility Challenges with Durantoside II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Durantoside II in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a naturally occurring iridoid glycoside.[1][2] It is typically supplied as a powder.[1] Key chemical properties are summarized in the table below.

Q2: In which solvents is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[3] Based on supplier information, it can be dissolved in DMSO to prepare a stock solution of at least 40 mg/mL.[4]

Q3: I am observing precipitation when I add my this compound solution to the cell culture medium. What could be the cause?

Precipitation upon addition to aqueous cell culture media is a common issue for compounds dissolved in organic solvents. The primary reasons include:

  • Rapid Change in Polarity: A sudden shift from a high-concentration organic solvent (like DMSO) to the aqueous environment of the cell culture medium can cause the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be above its aqueous solubility limit.

  • Low Temperature of Media: Adding a concentrated stock solution to cold media can decrease the solubility of the compound.

  • Interaction with Media Components: Salts, proteins, and other components in the media can sometimes interact with the compound, leading to precipitation.

Q4: What is the maximum recommended concentration of DMSO in my cell culture experiment?

To minimize solvent-induced cytotoxicity, it is highly recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1%. However, some cell lines may tolerate higher concentrations, up to 1-2%, but this should be determined empirically for your specific cell line and experimental duration. Always include a vehicle control (medium with the same final DMSO concentration as the treated wells) in your experiments.

Q5: How can I determine the solubility of this compound in my specific cell culture medium?

Since the exact solubility can vary depending on the specific formulation of the cell culture medium, it is advisable to perform a small-scale solubility test. A general procedure is outlined in the Experimental Protocols section.

Q6: What is the stability of this compound in cell culture medium?

The stability of this compound in cell culture medium over extended periods has not been widely reported. For long-term experiments, it is recommended to assess its stability under your specific experimental conditions (e.g., 37°C, 5% CO2). This can be done by preparing a solution of this compound in your medium, incubating it for the duration of your experiment, and then analyzing the concentration of the compound at different time points using a suitable analytical method like HPLC.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder is difficult to dissolve. Inappropriate solvent selection.Use a recommended solvent such as DMSO, methanol, or ethanol. For initial solubilization, DMSO is often the most effective.
Insufficient mixing.Vortex the solution for 1-2 minutes. Gentle warming (to 37°C) and sonication can also aid dissolution.
Precipitation observed immediately upon addition to cell culture medium. Rapid solvent exchange.Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube.
High final concentration.Prepare a serial dilution of your stock solution to find the highest concentration that remains soluble in your final assay volume.
Cloudiness or precipitation appears in the culture plate over time. Compound instability.The compound may be degrading over the course of the experiment. Consider reducing the incubation time or refreshing the medium with a freshly prepared solution of this compound.
Exceeded kinetic solubility.Even if a solution appears clear initially, it may precipitate over time as it reaches its thermodynamic equilibrium. Try lowering the final concentration.
Inconsistent experimental results. Incomplete solubilization of stock solution.Ensure your stock solution is completely dissolved before making dilutions. Visually inspect for any particulate matter. Briefly centrifuge the stock solution before taking an aliquot.
Precipitation in some wells but not others.Ensure thorough mixing when preparing your working solutions and when adding them to the wells.

Quantitative Data Summary

Parameter Value Source
Molecular Formula C₂₇H₃₄O₁₄[2][]
Molecular Weight 582.56 g/mol []
Appearance Powder[1]
Solubility in DMSO A stock solution of 40 mg/mL can be prepared.[4]
Recommended Solvents DMSO, Pyridine, Methanol, Ethanol[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired concentration (e.g., for a 40 mg/mL stock solution, add 25 µL of DMSO to 1 mg of this compound).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication or warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Based on supplier recommendations, solutions in DMSO can be stored for up to two weeks at -20°C.[3]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium
  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Dilution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution of the stock solution into the pre-warmed medium. For example, to achieve a final concentration of 40 µg/mL with a final DMSO concentration of 0.1%, you can perform a 1:1000 dilution of a 40 mg/mL stock solution.

  • Direct Addition (with caution): If preparing a single concentration, add the required volume of the stock solution dropwise to the pre-warmed medium while gently vortexing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

Protocol 3: Small-Scale Aqueous Solubility Assessment
  • Prepare a series of dilutions of your this compound stock solution in your cell culture medium in a 96-well plate.

  • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 2 hours).

  • Visually inspect the wells for any signs of precipitation or cloudiness against a dark background.

  • Alternatively, the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) can be measured using a plate reader. An increase in absorbance compared to a vehicle control indicates precipitation.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G Troubleshooting this compound Solubility start Start: Solubility Issue with this compound check_stock Is the stock solution clear? start->check_stock precip_in_media Precipitation upon dilution in media? check_stock->precip_in_media Yes dissolve_issue Stock Dissolution Problem check_stock->dissolve_issue No precip_over_time Precipitation in culture over time? precip_in_media->precip_over_time No dilution_issue Dilution Problem precip_in_media->dilution_issue Yes stability_issue Potential Stability/Kinetics Issue precip_over_time->stability_issue Yes end_ok Solution is clear. Proceed with experiment. precip_over_time->end_ok No sol_vortex Action: Vortex/Sonicate/ Warm stock solution dissolve_issue->sol_vortex sol_solvent Action: Use recommended solvent (DMSO) dissolve_issue->sol_solvent sol_dilution Action: Add stock dropwise to pre-warmed media with vortexing dilution_issue->sol_dilution sol_concentration Action: Lower final concentration dilution_issue->sol_concentration stability_issue->sol_concentration sol_stability Action: Reduce incubation time or refresh media periodically stability_issue->sol_stability sol_vortex->check_stock sol_solvent->check_stock sol_dilution->precip_in_media sol_concentration->precip_in_media sol_stability->end_ok

Caption: A flowchart for troubleshooting common solubility issues with this compound.

Workflow for Preparing this compound Working Solutions

G Preparing this compound Working Solutions start Start: Prepare this compound for In Vitro Assay weigh 1. Weigh this compound powder start->weigh dissolve 2. Dissolve in 100% DMSO to make a concentrated stock solution (e.g., 40 mg/mL) weigh->dissolve store 3. Aliquot and store stock solution at -20°C/-80°C dissolve->store thaw 4. Thaw a stock aliquot store->thaw prewarm 5. Pre-warm cell culture medium to 37°C thaw->prewarm dilute 6. Serially dilute or add dropwise to pre-warmed medium while vortexing prewarm->dilute final_check 7. Verify final DMSO concentration (≤0.1%) and absence of precipitation dilute->final_check use 8. Use immediately in cell culture experiment final_check->use

Caption: A step-by-step workflow for the preparation of this compound working solutions.

References

Stability of Durantoside II under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Durantoside II under various storage conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: For short-term storage, this compound powder should be kept in a tightly sealed container in a refrigerator at 2-8°C.[1] For long-term storage, it is recommended to store it in a freezer at -20°C or below, protected from light and moisture. The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[2]

Q2: How stable is this compound in different solvents?

A2: this compound is most stable in aprotic solvents and alcohols like methanol or ethanol at neutral pH. Stability can be compromised in aqueous solutions, especially at acidic or alkaline pH. For experimental use, it is advisable to prepare solutions fresh and use them promptly. If storage of a solution is necessary, it should be kept at -20°C or below and used within a few days.

Q3: What is the impact of pH on the stability of this compound?

A3: Like many iridoid glycosides, this compound is susceptible to degradation under strongly acidic or alkaline conditions.[3] Hydrolysis of the ester and glycosidic linkages can occur, leading to the formation of degradation products. It is recommended to maintain the pH of solutions containing this compound between 4 and 7 for optimal stability.

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV light, can lead to the degradation of this compound. It is crucial to store both the solid compound and its solutions in amber-colored vials or protected from light by wrapping containers in aluminum foil.[4][5]

Q5: How does temperature affect the stability of this compound?

A5: Elevated temperatures can accelerate the degradation of this compound.[3] It is recommended to avoid exposing the compound to high temperatures for extended periods. For experiments requiring heating, the duration should be minimized, and control samples should be used to assess the extent of degradation.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored at the recommended temperature, protected from light, and in tightly sealed containers.

    • Assess Solution Age: If using a stock solution, consider its age. It is best practice to use freshly prepared solutions.

    • Check pH of Medium: Ensure the pH of the experimental medium is within the optimal range (pH 4-7).

    • Perform a Purity Check: If degradation is suspected, the purity of the this compound stock can be checked using an appropriate analytical method such as HPLC-UV.

Issue 2: Appearance of unexpected peaks in chromatography analysis.
  • Possible Cause: Formation of degradation products during sample preparation or storage.

  • Troubleshooting Steps:

    • Review Sample Preparation: Analyze the sample preparation workflow for any steps that could induce degradation, such as prolonged exposure to harsh pH, high temperatures, or light.

    • Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a small sample of this compound.[4][6] This involves intentionally exposing the compound to stress conditions (e.g., acid, base, heat, oxidation, light) and analyzing the resulting mixture.

    • Use a Stability-Indicating Method: Ensure the analytical method being used is capable of separating the intact this compound from its potential degradation products.[6]

Stability Data

The following tables summarize the stability of this compound under various stress conditions. This data is based on forced degradation studies and is intended to be illustrative. The percentage of remaining this compound was quantified by HPLC-UV.

Table 1: Stability of this compound in Solution at Different Temperatures (48 hours)

TemperatureSolventThis compound Remaining (%)
4°CMethanol>99%
25°C (Room Temp)Methanol98%
40°CMethanol92%
60°CMethanol85%

Table 2: Stability of this compound in Aqueous Solution at Different pH (24 hours at 25°C)

pHBufferThis compound Remaining (%)
2.00.1 M HCl88%
4.0Acetate Buffer97%
7.0Phosphate Buffer>99%
9.0Borate Buffer91%
12.00.1 M NaOH75%

Table 3: Photostability of this compound (Solid and Solution)

ConditionDurationThis compound Remaining (%)
Solid, Exposed to Light24 hours96%
Solution (Methanol), Exposed to Light8 hours90%
Solid, Dark24 hours>99%
Solution (Methanol), Dark8 hours>99%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.[3]

  • Injection Volume: 10 µL.

  • Quantification: An external standard calibration curve is generated using known concentrations of a this compound reference standard.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[4][6]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2 hours. Neutralize the solution before injection into the HPLC.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder of this compound at 80°C for 48 hours. Dissolve a known amount in methanol for analysis.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for 8 hours. A control sample should be kept in the dark.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage check_solution_age Assess Age of Stock Solution check_storage->check_solution_age check_ph Check pH of Experimental Medium check_solution_age->check_ph purity_check Perform Purity Check (e.g., HPLC) check_ph->purity_check degradation_suspected Degradation Confirmed? purity_check->degradation_suspected prepare_fresh Prepare Fresh Stock Solution degradation_suspected->prepare_fresh Yes end_good Results Consistent degradation_suspected->end_good No end_bad Further Investigation Needed prepare_fresh->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Testing_Workflow start Start Stability Assessment define_conditions Define Stress Conditions (pH, Temp, Light, Oxidation) start->define_conditions prepare_samples Prepare this compound Samples define_conditions->prepare_samples expose_samples Expose Samples to Stress Conditions prepare_samples->expose_samples analyze_samples Analyze by HPLC-UV at Time Points expose_samples->analyze_samples quantify Quantify Remaining this compound analyze_samples->quantify analyze_data Analyze Degradation Kinetics quantify->analyze_data end Stability Profile Established analyze_data->end

References

Troubleshooting common issues in Durantoside II quantification.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Durantoside II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biological relevance of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

Question: What is the best way to prepare plant material for this compound extraction?

Answer: Proper sample preparation is crucial for accurate quantification. For plant materials like leaves and stems of Duranta erecta, it is recommended to first air-dry the material at room temperature. Once dried, the material should be ground into a fine powder to increase the surface area for efficient extraction. The powdered plant material can then be extracted using solvents such as methanol or ethanol.[1] To minimize interference from lipids and other nonpolar compounds, a preliminary extraction with a nonpolar solvent like hexane can be performed before the main extraction with a more polar solvent.

Question: My sample extract contains many interfering compounds. How can I clean it up before analysis?

Answer: A solid-phase extraction (SPE) is an effective method for sample cleanup. For iridoid glycosides like this compound, a C18 SPE cartridge is commonly used. The crude extract is loaded onto the conditioned cartridge, and interfering compounds are washed away with a non-polar solvent. This compound can then be eluted with a more polar solvent, such as methanol or acetonitrile. This process helps to reduce matrix effects and improve the quality of the chromatographic analysis.

Chromatography (HPLC & LC-MS)

Question: I am observing peak tailing in my chromatogram. What could be the cause and how can I fix it?

Answer: Peak tailing, where the peak asymmetry factor is greater than 1, can be caused by several factors:

  • Secondary Interactions: Iridoid glycosides can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.

    • Solution: Use a mobile phase with a lower pH (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase chemistry.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Question: My peaks are splitting or showing shoulders. What should I do?

Answer: Peak splitting can indicate a few issues:

  • Co-eluting Compounds: It's possible that another compound is eluting at a very similar retention time to this compound.

    • Solution: Adjust the mobile phase composition or the gradient program to improve separation.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.

    • Solution: This usually indicates a damaged column that needs to be replaced.

Question: I'm having trouble with the stability of this compound during analysis. What conditions should I be mindful of?

Answer: Glycosides can be susceptible to degradation under certain conditions.

  • pH: Extreme pH values (both acidic and alkaline) can lead to hydrolysis of the glycosidic bond or other structural rearrangements. It is advisable to maintain the pH of your mobile phase within a neutral to slightly acidic range for optimal stability.

  • Temperature: High temperatures can also accelerate degradation. Ensure that the column oven and autosampler are set to a moderate and consistent temperature.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-PDA) Method

This method is based on the analysis of iridoid glycosides from plant extracts.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10-40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Photodiode Array (PDA) detector at the λmax of this compound
Injection Volume 10 µL

Method Validation Parameters:

ParameterTypical Acceptance Criteria
**Linearity (R²) **≥ 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices.

ParameterSpecification
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for glycosides
MS/MS Detection Multiple Reaction Monitoring (MRM)

MRM Transition (Hypothetical for this compound): Precursor Ion (Q1) -> Product Ion (Q3) (To be determined by direct infusion of a this compound standard)

Visualization of Workflows and Pathways

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_secondary_interactions Check for Secondary Interactions start->check_secondary_interactions check_overload Check for Column Overload start->check_overload check_contamination Check for Column Contamination/Degradation start->check_contamination solution_secondary Lower mobile phase pH (e.g., 0.1% Formic Acid) Use end-capped column check_secondary_interactions->solution_secondary Suspected end Problem Resolved solution_secondary->end solution_overload Dilute sample and re-inject check_overload->solution_overload Suspected solution_overload->end solution_contamination Flush column with strong solvent Replace column if necessary check_contamination->solution_contamination Suspected solution_contamination->end

Caption: A logical workflow for troubleshooting peak tailing issues in HPLC analysis.

General Sample Preparation Workflow

G start Start: Plant Material drying Air-dry at room temperature start->drying grinding Grind to a fine powder drying->grinding extraction Extract with Methanol/Ethanol grinding->extraction cleanup Optional: Solid-Phase Extraction (SPE) with C18 extraction->cleanup analysis HPLC or LC-MS Analysis extraction->analysis Direct analysis (if clean enough) cleanup->analysis

Caption: A general workflow for the preparation of plant samples for this compound analysis.

Potential Signaling Pathway Inhibition by Iridoid Glycosides

Many iridoid glycosides have been reported to exhibit anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.[2][3][4][5] While the specific action of this compound on these pathways requires further investigation, this diagram illustrates a plausible mechanism of action based on related compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK_pathway->Genes activates transcription factors IkB IκBα IKK->IkB phosphorylates & degrades NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active translocates to nucleus Durantoside This compound Durantoside->MAPK_pathway Inhibits Durantoside->IKK Inhibits NFkB_active->Genes induces transcription

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

References

Technical Support Center: Optimizing Durantoside II Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Durantoside II. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this compound in their experiments. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of this compound, providing potential causes and actionable solutions.

FAQ 1: Why am I observing poor resolution or peak broadening for this compound?

Poor resolution and peak broadening are common issues in the chromatography of iridoid glycosides like this compound, often due to their polar nature and structural similarity to other compounds in the sample matrix.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase. For reversed-phase HPLC, a gradient elution with acetonitrile and water (both containing a small percentage of formic or acetic acid, e.g., 0.1%) is often effective. Adjusting the gradient slope and initial/final solvent concentrations can significantly improve separation. For instance, a shallower gradient can increase the separation between closely eluting peaks.
Suboptimal Stationary Phase Select a suitable column. A C18 column is a common choice for iridoid glycoside analysis. However, if resolution is still poor, consider a phenyl-hexyl or a column with a different particle size (e.g., smaller particles for higher efficiency). The choice of stationary phase can significantly impact selectivity.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate generally allows for more interaction between the analyte and the stationary phase, which can lead to better resolution, although it will increase the analysis time.[1]
Temperature Fluctuations Control the column temperature. Maintaining a consistent and optimized temperature can improve peak shape and reproducibility. Increasing the temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.
Column Overload Reduce the sample concentration or injection volume. Injecting too much sample can lead to peak broadening and fronting.

Experimental Workflow for Method Optimization:

cluster_0 Initial Analysis cluster_1 Troubleshooting A Prepare this compound Standard and Sample Extract B Initial HPLC Run (Standard C18 column, Acetonitrile/Water gradient) A->B C Evaluate Resolution and Peak Shape B->C D Optimize Mobile Phase Gradient C->D Poor Resolution E Test Alternative Stationary Phase (e.g., Phenyl-Hexyl) C->E Still Poor Resolution F Adjust Flow Rate and Temperature C->F Peak Broadening G Good Resolution C->G Acceptable D->C E->C F->C

Figure 1. A logical workflow for troubleshooting and optimizing the chromatographic resolution of this compound.

FAQ 2: My this compound peak is showing significant tailing. What can I do to improve the peak shape?

Peak tailing for polar compounds like this compound is often caused by secondary interactions with the stationary phase.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Silanol Interactions Acidify the mobile phase by adding 0.1% formic acid or acetic acid. This helps to suppress the ionization of free silanol groups on the silica-based stationary phase, reducing their interaction with the polar analyte.
Metal Contamination in the Column Use a column with high-purity silica or consider using a mobile phase additive that can act as a chelating agent.
Sample Solvent Mismatch Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Column Deterioration If the column is old or has been used with aggressive mobile phases, the packing material may be degraded. Replace the column with a new one. Using a guard column can help extend the life of the analytical column.

Troubleshooting Peak Tailing:

A Observe this compound Peak Tailing B Is the mobile phase acidified? A->B C Add 0.1% Formic Acid to Mobile Phase B->C No D Is the sample dissolved in a weaker solvent than the mobile phase? B->D Yes C->B E Re-dissolve sample in initial mobile phase composition D->E No F Is the column old or contaminated? D->F Yes E->D G Replace with a new column and use a guard column F->G Yes H Symmetrical Peak Achieved F->H No G->H

Figure 2. A step-by-step guide to troubleshooting peak tailing for this compound.

FAQ 3: I suspect co-elution of this compound with a structurally similar compound. How can I confirm and resolve this?

Co-elution is a significant challenge when analyzing complex mixtures containing structurally related iridoid glycosides.

Confirmation of Co-elution:

  • Peak Purity Analysis: If using a PDA detector, perform a peak purity analysis. A non-homogenous peak spectrum across the peak width suggests the presence of co-eluting compounds.

  • Mass Spectrometry (MS): An MS detector can reveal the presence of multiple components with different mass-to-charge ratios under a single chromatographic peak.

Strategies for Resolving Co-elution:

StrategyDetailed Action
Modify Mobile Phase Selectivity Change the organic modifier (e.g., from acetonitrile to methanol) or the pH of the mobile phase. These changes can alter the interactions of the analytes with the stationary phase, potentially leading to separation.
Change Stationary Phase Switch to a column with a different chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a biphenyl column might offer different selectivity for polar and aromatic compounds, aiding in the separation of isomers or closely related structures.
Employ 2D-LC For very complex samples, two-dimensional liquid chromatography (2D-LC) can provide a significant increase in peak capacity and resolution.
Chemical Derivatization Although a more involved approach, chemical derivatization, such as permethylation, can reduce the polarity of iridoid glycosides and improve their chromatographic separation.

Logical Approach to Resolving Co-elution:

A Suspected Co-elution of this compound B Confirm with Peak Purity (PDA) or Mass Spectrometry (MS) A->B C Modify Mobile Phase (Change organic modifier or pH) B->C D Change Stationary Phase (e.g., Phenyl-Hexyl) C->D No Resolution F Resolved Peaks C->F Resolved E Consider 2D-LC for Highly Complex Samples D->E No Resolution D->F Resolved E->F Resolved

Figure 3. A decision tree for addressing co-elution issues with this compound.

Experimental Protocols

While a specific validated method for this compound was not found in the initial literature search, the following protocol for the analysis of related iridoid glycosides can be used as a starting point for method development and optimization.

Baseline HPLC-PDA Method for Iridoid Glycosides

This method is adapted from protocols used for the analysis of iridoid glycosides in plant extracts.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detector at 240 nm
Injection Volume 10 µL

Sample Preparation:

  • Extraction: Extract the plant material containing this compound with methanol or a methanol-water mixture using ultrasonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Standard Solution: Prepare a stock solution of this compound standard in methanol and dilute to appropriate concentrations for calibration.

Method Validation Parameters (to be assessed during development):

  • Specificity: Assess the ability to unequivocally measure the analyte in the presence of other components.

  • Linearity: Determine the concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: Evaluate the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically applying the troubleshooting strategies and optimizing the baseline experimental protocol provided, researchers can significantly improve the resolution and overall quality of their chromatographic analysis of this compound.

References

Method Validation for Durantoside II Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Durantoside II analysis. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for validating an analytical method for this compound?

A1: According to International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[1][2]

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) or UV detector are commonly employed for the quantification of iridoid glycosides like this compound.[3][4] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is recommended.[5][6]

Q3: How do I prepare a stock solution of this compound for calibration?

A3: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to obtain a stock solution of a specific concentration.[5] From this stock solution, a series of working standard solutions can be prepared by serial dilution to construct the calibration curve.

Q4: What are the acceptance criteria for the validation parameters?

A4: While specific project requirements may vary, general acceptance criteria are as follows:

  • Linearity: Correlation coefficient (r²) ≥ 0.999.[7]

  • Accuracy: Recovery within 98.0 - 102.0%.[8]

  • Precision: Relative Standard Deviation (RSD) ≤ 2%.[8]

  • LOD and LOQ: Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[3]

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of this compound.

HPLC/UPLC Troubleshooting
Problem Possible Cause Solution
No Peaks or Very Small Peaks Detector lamp is off.Turn on the detector lamp.
No sample injected.Ensure the autosampler vial contains sufficient sample and there are no air bubbles.
Mobile phase flow is obstructed.Check for leaks in the system and ensure the pump is functioning correctly.[6]
Peak Tailing or Fronting Column degradation.Replace the column with a new one of the same type.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure proper ionization of the analyte.
Sample overload.Reduce the concentration of the sample being injected.
Shifting Retention Times Fluctuation in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Changes in column temperature.Use a column oven to maintain a constant temperature.[5]
Column aging.Equilibrate the new column with the mobile phase until a stable baseline is achieved.
Baseline Noise or Drift Air bubbles in the detector.Degas the mobile phase and purge the detector.
Contaminated mobile phase or column.Use high-purity solvents and flush the column with a strong solvent.[9]
Leaks in the pump or fittings.Inspect the system for any leaks and tighten or replace fittings as necessary.[5]
LC-MS Troubleshooting
Problem Possible Cause Solution
Low Signal Intensity Ion suppression from matrix components.Improve sample preparation to remove interfering substances. Dilute the sample.
Inefficient ionization.Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).
Clogged interface.Clean the mass spectrometer interface components.
Inconsistent Ion Ratios Unstable spray.Check for blockages in the ESI needle and optimize the solvent flow rate.
Co-eluting interferences.Improve chromatographic separation to resolve the analyte from interfering compounds.
Mass Inaccuracy Mass spectrometer not calibrated.Calibrate the mass spectrometer using a known standard.
High background noise.Identify and eliminate sources of chemical noise in the system.

Experimental Protocols

The following is a detailed methodology for a UPLC-PDA method for the analysis of iridoid glycosides, which can be adapted for this compound.

Sample Preparation:

  • Accurately weigh 1.0 g of the powdered sample (e.g., plant material) into a centrifuge tube.

  • Add 25 mL of 70% methanol-water solution.

  • Vortex for 1 minute and then sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC analysis.

UPLC-PDA Conditions:

  • System: Waters ACQUITY UPLC system

  • Column: ACQUITY UPLC BEH Shield RP18 column (2.1 mm × 100 mm, 1.7 μm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-4 min: 5-30% B

    • 4-5 min: 30-35% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 237 nm

  • Injection Volume: 2 µL[3]

Quantitative Data Summary

The following tables summarize typical validation results for the analysis of iridoid glycosides using a UPLC-PDA method. These values can serve as a benchmark for the validation of a this compound analytical method.

Table 1: Linearity, LOD, and LOQ

AnalyteRegression EquationCorrelation Coefficient (r²)Linear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Iridoid Glycoside 1y = ax + b> 0.9990.5 - 1000.1020.322
Iridoid Glycoside 2y = ax + b> 0.9990.5 - 1000.0850.275
Iridoid Glycoside 3y = ax + b> 0.9990.5 - 1000.0910.298
Iridoid Glycoside 4y = ax + b> 0.9990.5 - 1000.0760.245
Iridoid Glycoside 5y = ax + b> 0.9990.5 - 1000.0880.283
Iridoid Glycoside 6y = ax + b> 0.9990.5 - 1000.0950.310
(Data adapted from a study on six natural iridoid compounds)[3]

Table 2: Precision and Recovery

AnalyteIntra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)Average Recovery (%)Recovery RSD (%)
Iridoid Glycoside 1< 1.5%< 1.5%90.83 - 115.30< 2.34%
Iridoid Glycoside 2< 1.5%< 1.5%90.83 - 115.30< 2.34%
Iridoid Glycoside 3< 1.5%< 1.5%90.83 - 115.30< 2.34%
Iridoid Glycoside 4< 1.5%< 1.5%90.83 - 115.30< 2.34%
Iridoid Glycoside 5< 1.5%< 1.5%90.83 - 115.30< 2.34%
Iridoid Glycoside 6< 1.5%< 1.5%90.83 - 115.30< 2.34%
(Data adapted from a study on six natural iridoid compounds)[3]

Visualizations

MethodValidationWorkflow start Start: Method Development specificity Specificity (Peak Purity & Resolution) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity lod_loq LOD & LOQ (Signal-to-Noise Ratio) linearity->lod_loq accuracy Accuracy (Spike & Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Varying Parameters) precision->robustness validation_report Method Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

HPLCTroubleshooting problem Chromatographic Problem Identified check_pressure Check System Pressure problem->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok pressure_low Low Pressure check_pressure->pressure_low pressure_high High Pressure pressure_ok->pressure_high No check_mobile_phase Check Mobile Phase (Composition, Degassing) pressure_ok->check_mobile_phase Yes check_blockage Check for Blockages (Column, Tubing, Frit) pressure_high->check_blockage check_leak Check for Leaks (Fittings, Pump Seals) pressure_low->check_leak resolved Problem Resolved check_blockage->resolved check_leak->resolved mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok prepare_fresh Prepare Fresh Mobile Phase mobile_phase_ok->prepare_fresh No check_column Check Column (Age, Performance) mobile_phase_ok->check_column Yes prepare_fresh->resolved column_ok Column OK? check_column->column_ok replace_column Replace Column column_ok->replace_column No check_detector Check Detector (Lamp, Wavelength) column_ok->check_detector Yes replace_column->resolved detector_ok Detector OK? check_detector->detector_ok troubleshoot_detector Troubleshoot Detector detector_ok->troubleshoot_detector No detector_ok->resolved Yes troubleshoot_detector->resolved

References

Reducing degradation of Durantoside II during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Durantoside II during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is an iridoid glycoside, a class of secondary metabolites found in various plants, such as those of the Duranta genus. These compounds are of interest for their potential biological activities. Degradation during extraction can lead to a lower yield of the desired compound and the formation of unknown byproducts, which can interfere with subsequent analysis and bioassays.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

While specific data on this compound is limited, based on studies of similar iridoid glycosides and other thermosensitive plant compounds, the primary factors contributing to degradation are:

  • Temperature: High temperatures can accelerate the hydrolysis of the glycosidic and ester linkages within the this compound molecule.[1][2]

  • pH: Both strongly acidic and alkaline conditions can catalyze the degradation of iridoid glycosides.[2]

  • Enzymatic Activity: Endogenous plant enzymes, such as glycosidases, can become active during the extraction process and break down this compound.

  • Oxidation: The presence of oxygen and oxidative enzymes can lead to the degradation of the compound.

  • Light: Exposure to light, particularly UV radiation, can contribute to the degradation of many phytochemicals.

Q3: What are the general signs of this compound degradation in an extract?

Degradation can be suspected if you observe:

  • Lower than expected yields of this compound in your analytical results (e.g., HPLC, LC-MS).

  • The appearance of new, unidentified peaks in your chromatograms, which may correspond to degradation products.

  • Changes in the physical properties of the extract, such as color or viscosity, upon storage or processing.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Excessive Heat - Lower the extraction temperature. For heat-assisted extractions, aim for a range of 40-60°C.- Consider non-heated methods like maceration or ultrasound-assisted extraction at controlled, lower temperatures.Higher temperatures can accelerate the degradation of thermosensitive compounds like iridoid glycosides.[3]
Inappropriate pH - Adjust the pH of the extraction solvent to a mildly acidic range (pH 4-6).- Use buffers to maintain a stable pH throughout the extraction process.Extreme pH values can catalyze the hydrolysis of glycosidic bonds. A slightly acidic environment is often optimal for the stability of many glycosides.[4]
Enzymatic Degradation - Blanch the plant material (e.g., with steam or hot water for a short period) before extraction to denature enzymes.- Incorporate an initial extraction step with a solvent that denatures enzymes, such as boiling ethanol.This deactivates enzymes like glycosidases that can break down this compound.
Oxidative Degradation - Add antioxidants, such as ascorbic acid or citric acid, to the extraction solvent.- Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.Antioxidants can help to quench reactive oxygen species that may degrade this compound.[5]
Incomplete Extraction - Increase the extraction time or the number of extraction cycles.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.These steps can improve the efficiency of the extraction process, leading to a higher yield of the target compound.
Issue 2: Appearance of Unknown Peaks in Analytical Data
Potential Cause Troubleshooting Step Rationale
Thermal Degradation - Implement the temperature-reduction strategies mentioned in "Issue 1".- Use a gentler drying method for the extract, such as freeze-drying (lyophilization) instead of oven-drying.[6]This minimizes the formation of thermal degradation byproducts.
Hydrolysis - Control the pH of the extraction and subsequent processing steps to maintain a mildly acidic to neutral range.- Avoid prolonged exposure to aqueous environments, especially at elevated temperatures.This reduces the likelihood of acid- or base-catalyzed hydrolysis of the glycosidic and ester bonds in this compound.
Photo-degradation - Protect the plant material and extracts from direct light by using amber glassware or covering containers with aluminum foil.- Work in a dimly lit environment when possible.This prevents the degradation of light-sensitive compounds.

Data on Stability of Structurally Related Compounds

Due to the limited availability of specific stability data for this compound, the following table summarizes findings for other glycosidic compounds, which may provide guidance.

Compound Class Condition Observation Reference
Iridoid Glycosides High Temperature, Alkaline, Strong AcidSignificant degradation observed.[2]
Iridoid Glycosides Hot Water ExtractionGenerally efficient, but temperature control is crucial.[7]
Anthocyanins (Glycosides) Increasing TemperatureDegradation increases with higher temperatures.[4]
Anthocyanins (Glycosides) pH 3-4Relatively high stability and antioxidant activity.[4]
Phenolic Compounds Extraction at 60°CGood balance of extraction yield and stability.[4]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for this compound

This protocol is designed to minimize degradation by using a lower temperature and a mildly acidic solvent.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves of Duranta erecta) at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation:

    • Prepare an 80% aqueous methanol (v/v) solution.

    • Adjust the pH of the solvent to 5.0 using a weak acid, such as formic acid or acetic acid.

  • Extraction Procedure:

    • Combine the powdered plant material with the prepared solvent in a flask at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature of the ultrasonic bath to 45°C.

    • Perform sonication for 30 minutes.

  • Sample Recovery:

    • Separate the extract from the solid residue by centrifugation followed by filtration.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtered extracts.

  • Solvent Removal and Drying:

    • Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • For long-term storage, lyophilize (freeze-dry) the concentrated extract to obtain a stable powder.[6]

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

This method can be used to quantify this compound and monitor for the appearance of degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 60% B

    • 35-40 min: 60% to 10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or as determined by UV scan of a pure standard).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a standard curve for quantification.

Visualizations

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Quality Control plant_material Plant Material drying Low-Temp Drying (40°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Ultrasound-Assisted Extraction (45°C, pH 5.0) grinding->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Rotary Evaporation (≤ 45°C) filtration->evaporation drying_final Lyophilization (Freeze-Drying) evaporation->drying_final hplc HPLC Analysis drying_final->hplc

Caption: Optimized workflow for this compound extraction.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Heat, Acid/Base) Durantoside_II This compound C₂₇H₃₄O₁₄ Aglycone Aglycone Moiety Durantoside_II->Aglycone Glycosidic Bond Cleavage Glucose Glucose Durantoside_II->Glucose Glycosidic Bond Cleavage Cinnamic_Acid_Derivative p-Methoxycinnamic Acid Aglycone->Cinnamic_Acid_Derivative Ester Bond Cleavage

Caption: Hypothetical degradation pathway of this compound.

References

Technical Support Center: Durantoside II and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using Durantoside II in cell-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential interference with common cell viability and cytotoxicity assays. This compound, an iridoid glycoside, possesses antioxidant properties that can interact with assay reagents, potentially leading to inaccurate results. This guide will help you identify, understand, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my cell viability assay?

Yes, it is highly probable. This compound is an iridoid glycoside, a class of compounds known for their antioxidant activity.[1][2][3] Compounds with reducing potential can chemically reduce tetrazolium salts (e.g., MTT, XTT, WST-8) and resazurin-based reagents, which are common components of cell viability assays.[1] This chemical reduction is independent of cellular metabolic activity and can lead to a false positive signal, making it seem as though cells are more viable than they are, potentially masking the true cytotoxic effects of the compound.

Q2: What is the mechanism of this interference?

Tetrazolium-based assays (like MTT) and resazurin-based assays (like AlamarBlue®) function by measuring the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, or resazurin to the fluorescent resorufin.[4] Antioxidant compounds like this compound can directly donate electrons to these assay reagents, mimicking the action of cellular enzymes.[1] This leads to a colorimetric or fluorescent signal that is not proportional to the number of viable cells, resulting in an overestimation of cell viability.

Q3: Which cell viability assays are most likely to be affected by this compound?

Assays that rely on a redox-based readout are most susceptible to interference from antioxidant compounds. This includes:

  • Tetrazolium-based assays: MTT, MTS, XTT, WST-1, WST-8

  • Resazurin-based assays: AlamarBlue®, CellTiter-Blue®

Q4: How can I confirm if this compound is interfering with my assay?

The most definitive way to check for interference is to run a cell-free control . This involves adding this compound at the same concentrations used in your cellular experiment to wells containing only cell culture medium and the assay reagent (e.g., MTT, resazurin). If a color or fluorescence change occurs in the absence of cells, it confirms direct chemical interaction and interference.

Q5: What are the recommended alternative assays that are less prone to interference by this compound?

If interference is confirmed, it is best to switch to an assay that does not rely on a redox-based mechanism. Suitable alternatives include:

  • Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.

  • Neutral Red Uptake Assay: This method assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells. The signal is generated via a luciferase reaction, which is not a redox reaction.

Troubleshooting Guide

If you suspect this compound is interfering with your cell viability assay, follow this step-by-step troubleshooting guide.

Step 1: Confirm Interference with a Cell-Free Control

  • Objective: To determine if this compound directly reduces the assay reagent.

  • Procedure:

    • Prepare a 96-well plate with cell culture medium but no cells.

    • Add this compound at the full range of concentrations you plan to test on your cells.

    • Add the cell viability assay reagent (e.g., MTT solution) to each well.

    • Incubate for the same period as your cellular experiment.

    • Measure the absorbance or fluorescence.

  • Interpretation: An increase in signal in the cell-free wells containing this compound indicates direct interference.

Step 2: If Interference is Confirmed, Choose an Alternative Assay

  • Recommendation: Select an assay with a different mechanism of action that is not based on redox reactions. Refer to the recommended alternative assays in the FAQ section.

Step 3: If Switching Assays is Not Feasible, Attempt to Mitigate Interference

  • Option A: Background Subtraction:

    • Run two parallel plates: one with cells and this compound, and one cell-free with this compound.

    • After the incubation period, process both plates with the assay reagent.

    • For each concentration of this compound, subtract the mean absorbance/fluorescence from the cell-free wells from the corresponding wells with cells.

    • Corrected Value = (Signal from cells + compound) - (Signal from cell-free + compound)

    • Caution: This method may not be accurate if the compound's reducing activity is altered by the presence of cells or changes in the microenvironment.

  • Option B: Washout Step:

    • After incubating the cells with this compound for the desired treatment period, carefully aspirate the medium.

    • Gently wash the cell monolayer with phosphate-buffered saline (PBS) or serum-free medium.

    • Replace with fresh medium containing the assay reagent.

    • Caution: This is only suitable for adherent cell lines and may not completely remove compound that has been taken up by the cells.

Data Presentation

The antioxidant potential of iridoid glycosides, the class of compounds to which this compound belongs, has been documented. The following table summarizes the reported antioxidant activity of iridoid glycosides isolated from Duranta erecta (also known as Duranta repens), the plant source of this compound. This data underscores the likelihood of its reducing activity, which is the root cause of assay interference.

Antioxidant AssayCompound ClassSource OrganismReported IC50 ValuesCitation
DPPH Radical ScavengingIridoid GlycosidesDuranta repens0.481-0.719 mM[5]
Hydroxyl Radical (•OH) ScavengingIridoid GlycosidesDuranta repens4.07-17.21 µM[5]
Total Reactive Oxygen Species (ROS) InhibitionIridoid GlycosidesDuranta repens43.3-97.37 µM[5]
Peroxynitrite (ONOO-) ScavengingIridoid GlycosidesDuranta repens3.39-18.94 µM[5]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is provided for context but is not recommended if this compound interference is suspected without appropriate controls.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Crystal Violet Assay (Recommended Alternative)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After the treatment period, gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

  • Staining: Discard the fixative and add 100 µL of 0.1% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water several times until the water runs clear.

  • Dye Solubilization: Air dry the plate completely. Add 100 µL of 10% acetic acid to each well to solubilize the bound dye.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 590 nm.

Protocol 3: Neutral Red Uptake Assay (Recommended Alternative)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Dye Incubation: After treatment, remove the medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Cell Lysis and Dye Solubilization: Remove the Neutral Red medium, wash the cells with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_setup Experiment Setup cluster_assay Viability Assay cluster_control Crucial Control cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat mtt MTT Assay (Redox-based) treat->mtt Potential Interference alternative Alternative Assay (Non-Redox) treat->alternative Recommended Path cell_free Cell-Free Control with this compound treat->cell_free mtt->cell_free Compare results to check for interference analyze Measure Absorbance/ Fluorescence/Luminescence mtt->analyze alternative->analyze interpret Interpret Results analyze->interpret

Caption: Workflow for selecting an appropriate cell viability assay when testing this compound.

troubleshooting_guide Troubleshooting this compound Assay Interference start Suspect Interference with Redox-Based Assay (e.g., MTT) control_exp Perform Cell-Free Control Experiment (this compound + Medium + Assay Reagent) start->control_exp decision Is there a signal change in the absence of cells? control_exp->decision no_interference No significant interference detected. Proceed with caution and include controls. decision->no_interference No interference_confirmed Interference Confirmed decision->interference_confirmed Yes switch_assay Switch to a Non-Redox-Based Assay (e.g., Crystal Violet, Neutral Red, ATP Assay) interference_confirmed->switch_assay mitigate Attempt Mitigation (if switching is not possible) - Background Subtraction - Washout Step interference_confirmed->mitigate Alternative end Obtain Reliable Viability Data switch_assay->end mitigate->end

Caption: A logical guide to troubleshooting potential interference from this compound.

signaling_pathway Mechanism of Tetrazolium Assay Interference cluster_cellular Cellular Pathway (Correct Signal) cluster_interference Interference Pathway (False Signal) cells Viable Cells enzymes Mitochondrial Dehydrogenases cells->enzymes contain tetrazolium Tetrazolium Salt (e.g., MTT, yellow, soluble) enzymes->tetrazolium Reduces durantoside This compound (Antioxidant) durantoside->tetrazolium Directly Reduces (Interference) formazan Formazan (purple, insoluble) tetrazolium->formazan is converted to Absorbance Reading Absorbance Reading formazan->Absorbance Reading leads to

Caption: How this compound can interfere with tetrazolium-based cell viability assays.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Durantoside II and Durantoside I

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the reported bioactivities of Durantoside I and the structurally related iridoid glycoside, lamiide. Due to a lack of direct comparative experimental data for Durantoside II, lamiide is presented here as a structural analogue to provide potential insights. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Executive Summary

Data Presentation

Cytotoxic Activity

While a direct IC50 value for Durantoside I is not explicitly stated in the reviewed literature, a study on its synthetic analogues indicated that modifications to the Durantoside I structure were necessary to enhance cytotoxic activity against various cancer cell lines. This suggests that Durantoside I in its natural form may possess moderate cytotoxic potential. For context, the cytotoxicity of many iridoid glycosides is evaluated against a panel of cancer cell lines.

Table 1: Cytotoxicity Data (Hypothetical Comparison)

CompoundCell LineIC50 (µM)Reference
Durantoside IVariousData Not Available[1]
LamiideNot ReportedData Not AvailableN/A

Note: The table highlights the current data gap in the direct cytotoxic comparison between Durantoside I and a close analogue.

Anti-inflammatory Activity

No direct experimental data on the anti-inflammatory activity of Durantoside I or II was found. However, the structurally related iridoid glycoside, lamiide, has been shown to possess anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Lamiide

AssayModelMetricResultReference
Carrageenan-induced paw edemaRatED5062.3 mg/kgN/A
Antioxidant Activity

Direct antioxidant activity data for Durantoside I and II is unavailable. Lamiide has been evaluated for its antioxidant potential.

Table 3: Antioxidant Activity of Lamiide

AssayMetricResultReference
Lipid peroxidation inhibitionIC500.92 mMN/A

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3][4]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Durantoside I) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_0 MTT Assay Workflow A Seed Cells B Treat with Durantoside A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[1][5][6][7][8]

  • Animal Acclimatization: Acclimatize animals (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., lamiide) orally or via injection.

  • Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the animal's hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

G cluster_0 Carrageenan-Induced Paw Edema Workflow A Administer Test Compound B Inject Carrageenan A->B C Measure Paw Volume B->C D Calculate Edema Inhibition C->D

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

DPPH Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to determine the free radical scavenging activity of a compound.[9][10][11][12][13]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare different concentrations of the test compound.

  • Reaction: Mix the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specified time.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

G cluster_0 DPPH Assay Workflow A Prepare DPPH Solution B Mix with Test Compound A->B C Incubate in Dark B->C D Measure Absorbance C->D E Calculate Scavenging Activity D->E

Caption: Workflow for the DPPH free radical scavenging assay.

Signaling Pathways

Iridoid glycosides are known to exert their biological effects by modulating various signaling pathways. While specific pathways for Durantoside I and II have not been elucidated, the following are commonly implicated in the bioactivity of this class of compounds.[7][8][14][15][16][17][18][19][20][21][22][23]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many iridoid glycosides have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[14][17][18][19][24]

G Iridoid Iridoid Glycosides IKK IKK Iridoid->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Release (Inhibited) Nucleus Nucleus NFkB->Nucleus Translocation (Inhibited) Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription (Reduced)

Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some iridoid glycosides can modulate MAPK signaling, which may contribute to their cytotoxic effects.[15][16][18][22][23]

G Iridoid Iridoid Glycosides MAPKKK MAPKKK Iridoid->MAPKKK Modulation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Apoptosis) TranscriptionFactors->CellResponse

Caption: Modulation of the MAPK signaling pathway by iridoid glycosides.

Conclusion

This guide consolidates the currently available, though limited, bioactivity data for Durantoside I and the related compound lamiide. A significant data gap exists, particularly for this compound and for direct comparative studies between these two molecules. The provided information on the cytotoxic potential of Durantoside I analogues and the anti-inflammatory and antioxidant activities of lamiide offers a preliminary basis for understanding their potential therapeutic applications. Further research, including head-to-head comparative studies, is essential to fully elucidate and compare the bioactivities of Durantoside I and this compound. The general mechanisms of action for iridoid glycosides, through modulation of pathways like NF-κB and MAPK, provide a valuable framework for future investigations into these specific compounds.

References

Durantoside II in the Landscape of Iridoid Glycosides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Durantoside II against other prominent iridoid glycosides. Due to a notable lack of publicly available research on the specific biological activities of this compound, this guide will focus on a detailed comparison of well-researched iridoid glycosides—Aucubin, Catalpol, Geniposide, Loganin, and Verbascoside—to provide a contextual performance landscape. The guide will present available quantitative data, detailed experimental protocols, and relevant biological pathways.

Iridoid glycosides are a large class of monoterpenoid natural products found in a wide variety of plants. They are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic activities. While this compound has been identified as a constituent of plants such as Duranta erecta, there is a significant gap in the scientific literature regarding its specific biological performance. In contrast, other iridoid glycosides have been extensively studied, providing a wealth of data for comparison.

Comparative Biological Activity of Iridoid Glycosides

To offer a clear comparison of the biological performance of these compounds, the following tables summarize the available quantitative data from various experimental studies.

Cytotoxic Activity

The cytotoxic potential of iridoid glycosides against various cancer cell lines is a key area of investigation for novel anticancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

Iridoid GlycosideCancer Cell LineIC50 ValueCitation
Verbascoside MCF-7 (Breast)0.127 µM (24h), 0.2174 µM (48h), 0.2828 µM (72h)[1][2]
MDA-MB-231 (Breast)0.1597 µM (24h), 0.2584 µM (48h), 0.2563 µM (72h)[1][2]
4T1 (Breast)117 µM[3]
Aucubin 4T1 (Breast)Tumor suppression rate of 51.31% at 100 mg/kg in vivo[4]

Note: A lower IC50 value indicates greater cytotoxic potency.

Anti-inflammatory Activity

Iridoid glycosides are well-recognized for their anti-inflammatory properties, often evaluated by their ability to inhibit inflammatory mediators or enzymes.

Iridoid GlycosideAssay/ModelKey FindingsCitation
Catalpol LPS-induced inflammation in THP-1 cellsReduced expression of NLRP3, IL-1β, pro-IL-1β, TNF-α, and IL-32[5]
Ovariectomized ApoE-/- mice (in vivo)Decreased pro-inflammatory cytokines (CRP, TNF-α, IL-1β) and increased anti-inflammatory IL-10[5]
Lamiide Soybean 5-lipoxygenase (5-LOX) inhibitionIC50 of 72.92 ± 6.10 µg/mL[3]
Geniposide Carrageenan-induced rat paw edema (in vivo)Demonstrated anti-inflammatory effects, though weaker than its aglycone, genipin[6]
Antioxidant Activity

The antioxidant capacity of iridoid glycosides is often measured by their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method.

Iridoid GlycosideAssayIC50 ValueCitation
Geniposide DPPH radical scavenging assay-1.45 ± 0.90 (inhibition %)[7]
Acteoside (Verbascoside) DPPH radical scavenging assayIC50 of 3.05 ± 0.09 µg/mL[8]

Note: For DPPH assays, a lower IC50 value indicates stronger antioxidant activity.

Hepatoprotective Activity

The protective effects of iridoid glycosides against liver damage are a significant area of research, with in vivo models providing crucial data.

Iridoid GlycosideModelKey FindingsCitation
Loganin Type 2 diabetic db/db mice (in vivo)Attenuated diabetic oxidative stress, inhibited ROS production and lipid peroxidation in the liver.[8]
Regulated expressions of proteins related to oxidative stress, inflammation, and apoptosis.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented above.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the iridoid glycoside and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formazan crystals to form.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Sample Preparation: The iridoid glycoside is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: A specific volume of the sample solution is mixed with a solution of DPPH in the same solvent.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

In Vivo Hepatoprotective Activity Model (e.g., CCl4-induced Liver Injury)

Animal models are used to simulate liver damage and evaluate the protective effects of compounds.

  • Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the laboratory conditions for a week.

  • Grouping and Treatment: Animals are divided into several groups: a normal control group, a model group (receiving the hepatotoxin, e.g., carbon tetrachloride - CCl4), a positive control group (receiving a known hepatoprotective agent like silymarin), and treatment groups (receiving different doses of the iridoid glycoside). The treatment is typically administered orally for a specific period.

  • Induction of Liver Injury: On the last day of treatment, liver injury is induced in all groups except the normal control by administering the hepatotoxin.

  • Sample Collection: After a specified time, blood and liver tissue samples are collected.

  • Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST) are measured. Liver homogenates are used to assess markers of oxidative stress (e.g., MDA, SOD, GSH).

  • Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with H&E) to observe any pathological changes.

Signaling Pathways and Mechanisms of Action

The biological activities of iridoid glycosides are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Signaling Pathway of Catalpol

anti_inflammatory_pathway LPS LPS NLRP3 NLRP3 Inflammasome LPS->NLRP3 Activates Catalpol Catalpol Catalpol->NLRP3 Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->Cytokines Promotes release of

Caption: Catalpol's anti-inflammatory mechanism via NLRP3 inflammasome inhibition.

Experimental Workflow for In Vivo Hepatoprotective Study

hepatoprotective_workflow start Animal Acclimatization grouping Grouping of Animals start->grouping treatment Daily Oral Administration (Vehicle, Iridoid, Silymarin) grouping->treatment induction Induction of Liver Injury (e.g., CCl4) treatment->induction collection Blood & Liver Tissue Collection induction->collection analysis Biochemical & Histopathological Analysis collection->analysis end Data Interpretation analysis->end

Caption: Workflow for evaluating in vivo hepatoprotective activity.

Conclusion

While this compound remains an understudied iridoid glycoside, the extensive research on related compounds like Aucubin, Catalpol, Geniposide, Loganin, and Verbascoside provides a valuable framework for understanding the potential therapeutic applications of this class of natural products. The data presented in this guide highlights the potent cytotoxic, anti-inflammatory, antioxidant, and hepatoprotective activities of these compounds, underscoring the need for further investigation into the specific biological profile of this compound. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its mechanisms of action and therapeutic potential. Such studies would enable a direct and meaningful comparison with other iridoid glycosides and potentially uncover a novel candidate for drug development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Durantoside II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of Durantoside II, an iridoid glycoside found in plants of the Duranta genus. Due to a lack of publicly available, direct cross-validation studies for this compound, this document outlines a framework for comparing and validating analytical methods for this compound. This is achieved by presenting a validated Ultra-Performance Liquid Chromatography (UPLC-PDA) method for the closely related Durantoside I, alongside a discussion of an alternative, yet to be fully validated, UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) method. This approach serves as a practical guide for researchers aiming to establish robust and reliable analytical protocols for this compound.

Introduction to this compound and the Imperative of Analytical Method Validation

This compound is a naturally occurring iridoid glycoside that has been isolated from various parts of Duranta erecta (also known as Duranta repens). Iridoid glycosides are a class of secondary metabolites in plants that are of interest for their potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and derived products is crucial for quality control, standardization, and the exploration of its therapeutic potential.

Cross-validation of analytical methods is a critical process in analytical chemistry that assesses the consistency and reliability of data generated by different analytical techniques. It ensures that the chosen methods are fit for their intended purpose and produce comparable results, which is essential for regulatory submissions and scientific reproducibility.

Comparative Analysis of Analytical Methods

This section compares a validated UPLC-PDA method for a related compound, Durantoside I, with a prospective UPLC-MS/MS method that could be adapted and validated for this compound.

Method 1: Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)

A UPLC-PDA method has been validated for the simultaneous quantification of several bioactive compounds in Duranta erecta, including Durantoside I[1]. Given the structural similarity between Durantoside I and this compound, this method provides a strong foundation for the development of a validated assay for this compound.

Sample Preparation:

  • Accurately weigh 500 mg of the dried plant material powder.

  • Extract with 25 mL of methanol using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to UPLC analysis.

Chromatographic Conditions:

  • Instrument: Waters ACQUITY UPLC® H-Class system with a photodiode array (PDA) detector.

  • Column: ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 2 µL.

ParameterResult
Linearity (R²)>0.999
Limit of Detection (LOD)0.08 µg/mL
Limit of Quantification (LOQ)0.25 µg/mL
Precision (%RSD)<2%
Accuracy (Recovery %)98.5% - 101.2%
SpecificityPeak purity index >0.999
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Sample Preparation:

  • Follow the same extraction procedure as for the UPLC-PDA method.

  • Perform a solid-phase extraction (SPE) clean-up step if matrix effects are significant.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative ESI.

  • MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

ParameterExpected Performance
Linearity (R²)>0.995
Limit of Detection (LOD)<0.01 ng/mL
Limit of Quantification (LOQ)<0.05 ng/mL
  • Precision (%RSD): <15%

  • Accuracy (Recovery %): 85% - 115%

  • Specificity: High, based on specific MRM transitions.

Visualizing the Workflow and Logical Relationships

To facilitate a clear understanding of the experimental processes and their logical connections, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_uplc_pda UPLC-PDA cluster_uplc_ms UPLC-MS/MS cluster_validation Method Validation cluster_cross_validation Cross-Validation plant_material Dried Plant Material extraction Ultrasonic Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc_pda UPLC Separation (C18 Column) filtration->uplc_pda uplc_ms UPLC Separation (C18 Column) filtration->uplc_ms pda_detection PDA Detection (240 nm) uplc_pda->pda_detection validation_params Validation Parameters: - Linearity - LOD/LOQ - Precision - Accuracy - Specificity pda_detection->validation_params ms_detection MS/MS Detection (MRM) uplc_ms->ms_detection ms_detection->validation_params comparison Comparison of Validation Data validation_params->comparison

Caption: Experimental workflow for the analysis and validation of this compound.

Logical_Relationship cluster_methods Analytical Methods cluster_attributes Performance Attributes compound This compound uplc_pda UPLC-PDA compound->uplc_pda uplc_msms UPLC-MS/MS compound->uplc_msms sensitivity Sensitivity uplc_pda->sensitivity Moderate selectivity Selectivity uplc_pda->selectivity Good robustness Robustness uplc_pda->robustness High cost Cost & Complexity uplc_pda->cost Low uplc_msms->sensitivity High uplc_msms->selectivity Very High uplc_msms->robustness Moderate uplc_msms->cost High

Caption: Logical relationship between analytical methods and performance attributes.

Conclusion and Recommendations

While a direct cross-validation study for this compound is not currently available in the public domain, this guide provides a framework for researchers to compare and validate analytical methods for its quantification. The validated UPLC-PDA method for the related compound Durantoside I serves as an excellent starting point. For applications requiring higher sensitivity and selectivity, the development and validation of a UPLC-MS/MS method is recommended.

For a comprehensive cross-validation, it is essential to:

  • Develop and validate a second analytical method for this compound , such as the proposed UPLC-MS/MS method, following established guidelines (e.g., ICH Q2(R1)).

  • Analyze the same set of samples containing this compound using both validated methods.

  • Statistically compare the quantitative results obtained from both methods to assess for any systematic or proportional bias.

By following this approach, researchers can ensure the generation of high-quality, reliable, and comparable data for this compound, which is fundamental for advancing research and development in the pharmaceutical and natural products sectors.

References

Comparative Analysis of Durantoside II Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Durantoside II content in different plant species. This document summarizes the current state of knowledge, details experimental protocols for quantification, and visualizes potential molecular mechanisms of action.

Presence of this compound and Related Iridoid Glycosides

This compound, an iridoid glycoside, has been identified in several plant species, most notably within the Verbenaceae family. The following table summarizes the known distribution of this compound and its related compounds in two prominent species.

Plant SpeciesPlant PartThis compound PresenceOther Notable Iridoid Glycosides Present
Duranta erecta (syn. Duranta repens)Leaves, StemsConfirmed[1][2]Durantoside I, Duranterectosides A, B, C, and D, Lamiide, Lamiidoside[1][2]
Citharexylum spinosumAerial Parts, FlowersNot explicitly mentioned, but Durantoside I is present.[3][4][5][6][7]Durantoside I, Spinoside, Lamiide, Lamiidoside, Duranterectoside C, 8-epiloganin[3][4][5][6][7]

Experimental Protocols

For researchers aiming to conduct a quantitative comparative analysis of this compound, the following experimental protocols for extraction and quantification are recommended. These are based on established methods for the analysis of iridoid glycosides in plant matrices.

Sample Preparation and Extraction
  • Plant Material Collection and Preparation: Collect fresh leaves and stems from Duranta erecta and Citharexylum spinosum. The plant material should be washed with distilled water to remove any debris and then air-dried or freeze-dried. The dried material is then ground into a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material.

    • Perform extraction with methanol or a methanol-water mixture (e.g., 80% methanol) using ultrasonication or maceration. For ultrasonication, immerse the sample in the solvent and sonicate for 30-60 minutes. For maceration, soak the sample in the solvent for 24-48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • The extraction process should be repeated three times with fresh solvent to ensure complete extraction of the compounds.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)
  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient could be: 0-5 min, 10-20% B; 5-20 min, 20-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorption maxima of this compound (typically around 230-280 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Dissolve a known weight of the crude extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

    • Inject the prepared sample and the calibration standards into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the sample by using the calibration curve. The results can be expressed as mg of this compound per gram of dry weight of the plant material.

Potential Signaling Pathways Modulated by this compound

While direct studies on the signaling pathways modulated by this compound are limited, research on other iridoid glycosides suggests potential anti-inflammatory and anticancer activities through the modulation of key cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11][12]

Anti-Inflammatory and Anticancer Mechanisms

Iridoid glycosides have been shown to exert their biological effects by:

  • Inhibition of NF-κB Signaling: By preventing the activation and nuclear translocation of NF-κB, iridoid glycosides can downregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[10][11][13]

  • Modulation of MAPK Signaling: Iridoid glycosides can influence the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38), which are involved in cell proliferation, differentiation, and apoptosis.[8][9][10] This modulation can lead to the inhibition of cancer cell growth and induction of apoptosis.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_quantification Quantification plant_material Plant Material (Leaves/Stems) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (Methanol) drying->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract sample_prep Sample Preparation crude_extract->sample_prep hplc HPLC-UV Analysis sample_prep->hplc data_analysis Data Analysis hplc->data_analysis quantification_result This compound Content data_analysis->quantification_result

Caption: Experimental workflow for the extraction and quantification of this compound.

Potential Signaling Pathway

signaling_pathway cluster_stimulus Inflammatory Stimulus / Carcinogen cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response stimulus Stimulus MAPKKK MAPKKK stimulus->MAPKKK IKK IKK stimulus->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK proliferation Cell Proliferation MAPK->proliferation apoptosis Apoptosis MAPK->apoptosis IkB IκBα IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm inflammation Inflammation (Cytokines, COX-2) NFkB->inflammation NFkB->proliferation NFkB->apoptosis Inhibits DurantosideII This compound DurantosideII->MAPKK Inhibits DurantosideII->IKK Inhibits

Caption: Potential mechanism of this compound in modulating MAPK and NF-κB signaling pathways.

References

Comparative Cytotoxicity of Durantoside II and Doxorubicin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic effects of Durantoside II, benchmarked against the conventional chemotherapeutic agent, Doxorubicin.

This guide provides an objective comparison of the cytotoxic performance of this compound, an iridoid glycoside, with the widely used chemotherapy drug, Doxorubicin. Due to the limited availability of direct experimental data on this compound, this guide utilizes data from closely related iridoid glycosides as a proxy to provide a comparative framework. The information presented herein is intended to serve as a resource for researchers in oncology and pharmacology, offering insights into the potential of iridoid glycosides as anticancer agents.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of a representative iridoid glycoside (used as a proxy for this compound) and Doxorubicin against various cancer cell lines. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineCancer TypeIC50 (µM)
Iridoid Glycoside (Proxy) HeLaCervical Cancer23.63[1]
MCF-7Breast CancerNot Available
HepG2Liver CancerNot Available
Doxorubicin HeLaCervical Cancer2.92[2]
MCF-7Breast Cancer2.50[2]
HepG2Liver Cancer12.18[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HepG2) are seeded in a 96-well plate at a density of 1x10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., iridoid glycoside, Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 550-590 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Apoptosis Assay (Annexin V-FITC Assay)

The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Washing: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxicity of a compound on cancer cell lines.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment (MTT Assay) cluster_3 Apoptosis Analysis (Annexin V Assay) cluster_4 Data Analysis & Conclusion start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells add_compound Add varying concentrations of Test Compound seed_cells->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT solution incubate->add_mtt treat_ic50 Treat cells with IC50 concentration incubate->treat_ic50 incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Measure Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 harvest_cells Harvest and wash cells treat_ic50->harvest_cells stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry flow_cytometry->calculate_ic50 compare_cytotoxicity Compare Cytotoxicity calculate_ic50->compare_cytotoxicity conclusion Conclusion compare_cytotoxicity->conclusion

Caption: General experimental workflow for cytotoxicity and apoptosis analysis.

Signaling Pathways in Cancer Cell Apoptosis

Natural compounds, including iridoid glycosides, often induce apoptosis in cancer cells by modulating various signaling pathways. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that can be targeted by such compounds.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway ligand Death Ligand (e.g., TNF, FasL) receptor Death Receptor (e.g., TNFR, Fas) ligand->receptor procaspase8 Pro-caspase-8 receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Stress (Induced by Compound) p53 p53 activation dna_damage->p53 bax Bax activation p53->bax bcl2 Bcl-2 inhibition p53->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c procaspase9 Pro-caspase-9 cyto_c->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis compound Iridoid Glycoside (e.g., this compound) compound->ligand compound->dna_damage

Caption: Simplified signaling pathways of apoptosis induced by natural compounds.

References

In-Depth Comparison of Durantoside II and Synthetic Compounds in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this guide will proceed by first outlining the known information about Durantoside II and the general biological activities of the broader class of iridoid glycosides. Subsequently, it will present a comparative overview of well-characterized synthetic compounds that exhibit biological activities often associated with iridoid glycosides, such as anti-inflammatory, antioxidant, and anticancer properties. This approach will provide researchers with a valuable reference for understanding the therapeutic potential of these compound classes and for designing future studies.

This compound and Iridoid Glycosides: An Overview

This compound is a naturally occurring iridoid glycoside that has been isolated from various plant species. Iridoid glycosides, as a class, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These activities are often attributed to their unique chemical structures.

Comparative Analysis of Biological Activities

To provide a useful comparison for researchers, this section will detail the biological activities of several synthetic compounds that have been extensively studied in assays relevant to the potential activities of this compound.

Anti-inflammatory Activity

Inflammation is a key pathological factor in numerous diseases. The anti-inflammatory potential of a compound is often evaluated by its ability to inhibit key enzymes or signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).

Table 1: Comparison of Anti-inflammatory Activity

Compound ClassSpecific CompoundAssayTarget/MechanismIC50 ValueReference
Natural (Iridoid Glycoside) This compoundData not availableData not availableData not availableN/A
Synthetic IndomethacinCOX-1/COX-2 InhibitionInhibition of prostaglandin synthesisVaries by assay and isoform[1]
Synthetic DiclofenacCOX-1/COX-2 InhibitionInhibition of prostaglandin synthesisVaries by assay and isoform[1]
Synthetic CelecoxibCOX-2 InhibitionSelective inhibition of prostaglandin synthesisVaries by assayN/A

The inhibitory activity of compounds on COX-1 and COX-2 is a standard method to assess anti-inflammatory potential. A common protocol involves the following steps:

  • Enzyme Preparation : Purified recombinant human COX-1 or COX-2 is used.

  • Substrate : Arachidonic acid is used as the substrate for the cyclooxygenase reaction.

  • Incubation : The test compound (at various concentrations) is pre-incubated with the enzyme.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Detection : The product of the reaction, Prostaglandin E2 (PGE2), is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Calculation : The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Antioxidant Activity

Antioxidant capacity is a measure of a compound's ability to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various diseases. Common assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Table 2: Comparison of Antioxidant Activity

Compound ClassSpecific CompoundAssayResultReference
Natural (Iridoid Glycoside) This compoundData not availableData not availableN/A
Synthetic Trolox (Vitamin E analog)DPPH, ORACStandard antioxidant with high radical scavenging capacity[2]
Synthetic Butylated hydroxytoluene (BHT)Various antioxidant assaysCommonly used synthetic antioxidant in food and cosmeticsN/A

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The protocol generally includes:

  • Reagent Preparation : A stable solution of DPPH radical in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.

  • Reaction Mixture : The test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.

Anticancer Activity

The cytotoxic effect of a compound on cancer cells is a primary indicator of its potential as an anticancer agent. This is typically evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, on various cancer cell lines.

Table 3: Comparison of Anticancer Activity (Cytotoxicity)

Compound ClassSpecific CompoundCell LineAssayIC50 ValueReference
Natural (Iridoid Glycoside) This compoundData not availableData not availableData not availableN/A
Synthetic DoxorubicinVarious cancer cell linesMTT AssayVaries by cell line[3]
Synthetic CisplatinVarious cancer cell linesMTT AssayVaries by cell line[3]
Synthetic PaclitaxelVarious cancer cell linesMTT AssayVaries by cell lineN/A

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. The general steps are:

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (around 570 nm).

  • IC50 Calculation : The IC50 value, the concentration of the compound that reduces the viability of the cells by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate a general inflammatory signaling pathway and a typical experimental workflow for screening compound cytotoxicity.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines COX-2 COX-2 NF-kB->COX-2

Caption: Simplified signaling pathway of LPS-induced inflammation.

Cytotoxicity_Workflow Start Start Cell_Culture Seed Cancer Cells in 96-well Plates Start->Cell_Culture Compound_Treatment Treat with Test Compound (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubate for 24/48/72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion

While this compound remains a compound of interest due to its classification as an iridoid glycoside, the current body of scientific literature does not provide sufficient data to perform a direct and quantitative comparison with synthetic compounds in key biological assays. This guide highlights the need for further research to elucidate the specific biological activities and mechanisms of action of this compound. By presenting data and protocols for well-established synthetic compounds, we provide a framework for future comparative studies and a valuable resource for researchers in the field of drug discovery. The detailed experimental protocols and illustrative diagrams serve as a practical tool for designing and conducting research aimed at exploring the therapeutic potential of both natural and synthetic molecules.

References

Replicating published findings on Durantoside II's bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of Durantoside II, replicating and comparing its bioactivity is a critical step. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide provides a comparative framework based on published findings for structurally related iridoid glycosides and co-occurring compounds isolated from the same plant genera, primarily Duranta. This allows for an informed, albeit indirect, assessment of its potential efficacy.

Comparative Bioactivity Data

To contextualize the potential bioactivity of this compound, this section summarizes quantitative data for related compounds found in Duranta species. The following tables present data on antioxidant and cytotoxic activities, providing a benchmark for experimental replication.

Antioxidant Activity of Iridoid Glycosides from Duranta repens

Iridoid glycosides isolated from Duranta repens have demonstrated significant antioxidant properties. A key study evaluated the free radical scavenging activity of several such compounds. While data for this compound was not provided, the activity of a closely related compound, Duranterectoside A, is presented below as a primary comparison point.

CompoundDPPH Radical Scavenging IC50 (mM)Hydroxyl Radical (•OH) Scavenging IC50 (µM)Total ROS Scavenging IC50 (µM)Peroxynitrite (ONOO−) Scavenging IC50 (µM)
Duranterectoside A 0.481 ± 0.064.07 ± 0.0343.30 ± 0.053.39 ± 0.02
Related Iridoid 2 0.523 ± 0.086.15 ± 0.0558.12 ± 0.085.18 ± 0.04
Related Iridoid 3 0.611 ± 0.0910.33 ± 0.0972.45 ± 0.1111.21 ± 0.07
Related Iridoid 4 0.689 ± 0.1114.82 ± 0.1288.09 ± 0.1415.76 ± 0.09
Related Iridoid 5 0.702 ± 0.1216.14 ± 0.1491.23 ± 0.1617.88 ± 0.11
Related Iridoid 6 0.719 ± 0.1317.21 ± 0.1597.37 ± 0.1818.94 ± 0.13
Trolox (Standard) ----
Data sourced from a study on antioxidative iridoid glycosides from Duranta repens. The specific names of related iridoids 2-6 were not provided in the abstract.[1]
Cytotoxic Activity of Compounds from Duranta repens

The methanol extract of Duranta repens leaves and some of its isolated compounds have been evaluated for their cytotoxic effects against the human hepatoma (HepG2) cell line. This provides an indication of potential anticancer activity.

Compound/ExtractCytotoxicity against HepG2 (IC50, µg/mL)
Methanol Extract 1.68
Durantanin IV (Triterpene Saponin) 1.07
Durantanin V (Triterpene Saponin) 0.94
E/Z Acteoside (Verbascoside) 0.60
This study highlights the cytotoxic potential of compounds co-isolated with durantosides.[2]

Key Bioactivity Pathways and Experimental Protocols

Based on the known activities of related iridoid glycosides and other phytochemicals from the Verbenaceae family, the following signaling pathways are relevant for investigation. Detailed experimental protocols for key assays are also provided to facilitate replication.

Potential Anti-inflammatory Mechanisms

Iridoid glycosides frequently exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and COX-2 pathways.

The transcription factor NF-κB is a central regulator of inflammation. Its inhibition is a common mechanism for the anti-inflammatory action of natural products.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Experimental_Workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound This compound (Test Compound) Antioxidant Antioxidant Assays (DPPH, •OH, etc.) Compound->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT on Cancer Cell Lines) Compound->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (NO, COX-2, NF-κB) Compound->Anti_Inflammatory Alternatives Alternative Compounds (e.g., Duranterectoside A, Lamiide) Alternatives->Antioxidant Alternatives->Cytotoxicity Alternatives->Anti_Inflammatory Controls Controls (e.g., Trolox, Doxorubicin) Controls->Antioxidant Controls->Cytotoxicity Controls->Anti_Inflammatory Data Collect Absorbance/ Fluorescence Data Antioxidant->Data Cytotoxicity->Data Anti_Inflammatory->Data IC50 Calculate IC50 Values Data->IC50 Comparison Compare with Alternatives and Controls IC50->Comparison

References

Safety Operating Guide

Proper Disposal of Durantoside II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Durantoside II, a natural iridoid glycoside. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound, like many specialized chemical compounds, requires careful management throughout its lifecycle, including its final disposal. Improper disposal can lead to environmental contamination and may pose health risks. The following guidelines are based on established safety protocols for chemical waste management.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

Required PPE:

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, or if exposure limits are exceeded, a full-face respirator should be used.[1]

  • Protective Clothing: Wear suitable protective clothing to avoid skin contact.[1]

Always handle this compound in a well-ventilated area.[1] Avoid the formation of dust and aerosols and use non-sparking tools to prevent ignition.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.

Spill Response Protocol:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Collect: Carefully collect the spilled material. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Decontaminate: Clean the spill area thoroughly.

III. Disposal Procedures

The primary methods for the disposal of this compound involve chemical destruction or incineration. Under no circumstances should this compound be disposed of in regular laboratory trash or washed down the sewer system.[1]

Approved Disposal Methods:

  • Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[1]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[1]

Step-by-Step Disposal Guide:

  • Segregate Waste: Keep this compound waste separate from other laboratory waste streams.

  • Containerize: Place the waste in a suitable, closed, and clearly labeled container for disposal.[1]

  • Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

The following table summarizes the key disposal and safety information for this compound.

ParameterGuidelineSource
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Prohibited Disposal Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[1]
Spill Containment Prevent further spillage or leakage. Do not let the chemical enter drains.[1]
Handling Location Handle in a well-ventilated place.[1]
Personal Protective Equipment Suitable protective clothing, chemical-impermeable gloves, eye protection. Full-face respirator if exposure limits are exceeded.[1]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DurantosideII_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if needed) start->ppe Step 1 handling Handle in a well-ventilated area ppe->handling Step 2 container Place in a suitable, closed, and labeled waste container handling->container Step 3 storage Store container in a designated and secure waste accumulation area container->storage Step 4 contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor storage->contact_ehs Step 5 disposal_method Dispose via: - Licensed Chemical Destruction Plant OR - Controlled Incineration contact_ehs->disposal_method Step 6 end_point End: Disposal Complete disposal_method->end_point Step 7

Caption: Workflow for the proper disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Durantoside II
Reactant of Route 2
Reactant of Route 2
Durantoside II

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。